molecular formula C9H10O4 B13813822 propyl 2-oxo-2H-pyran-5-carboxylate

propyl 2-oxo-2H-pyran-5-carboxylate

Cat. No.: B13813822
M. Wt: 182.17 g/mol
InChI Key: DLBGDAKARSJMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-oxo-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality propyl 2-oxo-2H-pyran-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propyl 2-oxo-2H-pyran-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

propyl 6-oxopyran-3-carboxylate

InChI

InChI=1S/C9H10O4/c1-2-5-12-9(11)7-3-4-8(10)13-6-7/h3-4,6H,2,5H2,1H3

InChI Key

DLBGDAKARSJMGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=COC(=O)C=C1

Origin of Product

United States

Foundational & Exploratory

what is the structure of propyl 2-oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: Propyl Coumalate CAS Registry Number: (Analogous to Methyl Coumalate CAS: 6018-41-3) Molecular Formula:



Executive Summary

Propyl 2-oxo-2H-pyran-5-carboxylate, commonly referred to as propyl coumalate, is a pivotal heterocyclic scaffold in organic synthesis. Structurally derived from the dimerization of malic acid, this molecule features an electron-deficient


-pyrone ring substituted with a propyl ester at the C5 position.

For researchers and drug developers, this compound is not merely a structural curiosity but a high-utility diene platform . It serves as a primary substrate for Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling the metal-free synthesis of complex, highly substituted benzene derivatives and polycyclic aromatic hydrocarbons (PAHs) via a cycloaddition-decarboxylation sequence. This guide details its structural architecture, validated synthetic protocols, and reactivity profile.

Structural & Electronic Architecture

Molecular Geometry and Numbering

The core structure is a 2H-pyran-2-one (also known as


-pyrone). The numbering initiates at the ring oxygen (position 1), proceeds to the carbonyl (position 2), and continues around the ring.
  • Position 2: Lactone carbonyl (electrophilic center).

  • Position 5: Carboxylate ester (electron-withdrawing group).

  • Conjugation: The

    
    -system extends over atoms O1-C2-C3-C4-C5-C6, creating a planar, pseudo-aromatic system.
    
Electronic Distribution & Reactivity

The pyrone ring is inherently electron-poor. The addition of the ester group at C5 further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Diene Character: The C3-C6 diene system is highly activated for IEDDA reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers) or strained alkynes.

  • Electrophilicity: The C6 position is particularly susceptible to nucleophilic attack due to the inductive effect of the ring oxygen and the resonance withdrawal from the C5-ester.

Physiochemical Properties Profile

Data estimated based on structural analogs (Methyl Coumalate).

PropertyValueSignificance
Molecular Weight 182.17 g/mol Fragment-based drug design compliant.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; suitable for organic solvent extraction.
Topological Polar Surface Area (TPSA) ~52.6 ŲIndicates good membrane permeability potential.
H-Bond Acceptors 4Interacts with polar solvents/receptors.
H-Bond Donors 0Lack of donors reduces aggregation in non-polar media.

Synthetic Methodology

The synthesis of propyl coumalate is a two-stage process starting from bio-renewable malic acid. This pathway is preferred for its atom economy and scalability.

Synthesis Workflow (Graphviz)

SynthesisPath Malic L-Malic Acid (C4H6O5) Inter Formylacetic Acid (Transient Species) Malic->Inter H2SO4 (fuming) Decarbonylation (-CO, -H2O) Coumalic Coumalic Acid (2-oxo-2H-pyran-5-COOH) Inter->Coumalic Self-Condensation (Dimerization) PropylCoum Propyl Coumalate (Target Ester) Coumalic->PropylCoum n-Propanol, H2SO4 Reflux, 4-6h (-H2O)

Figure 1: Step-wise synthesis from Malic Acid to Propyl Coumalate via Von Pechmann condensation.

Detailed Experimental Protocol

Step 1: Synthesis of Coumalic Acid (Precursor)

  • Reagents: L-Malic acid, Sulfuric acid (98% or fuming oleum).

  • Procedure: Dissolve malic acid in sulfuric acid. The reaction releases CO gas (perform in a fume hood). The intermediate formylacetic acid dimerizes to form coumalic acid.

  • Isolation: Pour onto crushed ice. The crude acid precipitates as a yellow/tan solid. Recrystallize from methanol.

Step 2: Esterification to Propyl Coumalate

  • Reagents: Coumalic acid (1.0 eq), n-Propanol (excess, solvent), conc.

    
     (cat. 0.1 eq).
    
  • Setup: Round-bottom flask equipped with a Dean-Stark trap (to remove water and drive equilibrium) and reflux condenser.

  • Procedure:

    • Suspend coumalic acid in n-propanol.

    • Add catalytic sulfuric acid dropwise.

    • Reflux at ~97°C (boiling point of propanol) for 4–6 hours until TLC shows consumption of the acid.

    • Workup: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc. Wash with sat.

      
       (to remove unreacted acid) and brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Spectroscopic Characterization

Validation of the structure relies on identifying the distinctive coupling pattern of the pyrone ring protons.

Nuclear Magnetic Resonance (NMR)

Solvent:


, 400 MHz. Shifts are approximate based on the methyl ester analog.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment
H-6 8.35 – 8.45Doublet (d)

Deshielded by adjacent Oxygen and C5-Ester.
H-4 7.75 – 7.85dd


-position to carbonyl; conjugated.
H-3 6.30 – 6.40Doublet (d)


-position to carbonyl; shielded relative to H4/H6.
Propyl-1 4.20 – 4.30Triplet (t)


protons.
Propyl-2 1.70 – 1.80Multiplet (m)-Central methylene (

).
Propyl-3 0.95 – 1.05Triplet (t)

Terminal methyl (

).
Infrared Spectroscopy (IR)
  • 1735 – 1745 cm⁻¹: Ester

    
     stretch.
    
  • 1710 – 1725 cm⁻¹:

    
    -Pyrone lactone 
    
    
    
    stretch (often broad or doublet with ester).
  • 1630 – 1640 cm⁻¹:

    
     alkene stretch (conjugated).
    

Reactivity Profile: The IEDDA Platform

The primary utility of propyl coumalate in drug discovery is its role as a "masked" aromatic ring. It undergoes Inverse Electron Demand Diels-Alder (IEDDA) reactions followed by a Retro-Diels-Alder (rDA) elimination of


.
Mechanism of Action
  • Cycloaddition: The electron-deficient pyrone (diene) reacts with an electron-rich dienophile (e.g., alkyne, enamine).

  • Intermediate: Formation of a strained bicyclic lactone (2-oxabicyclo[2.2.2]oct-5-en-3-one derivative).

  • Elimination: Thermal extrusion of

    
     drives the formation of a stable benzene ring.
    
Reaction Pathway Diagram (Graphviz)

IEDDA_Pathway Pyrone Propyl Coumalate (Electron-Poor Diene) Bicyclic Bicyclic Lactone Intermediate Pyrone->Bicyclic [4+2] Cycloaddition Heat / Lewis Acid Dienophile Dienophile (e.g., Alkyne/Enamine) Dienophile->Bicyclic [4+2] Cycloaddition Heat / Lewis Acid Aromatic Substituted Benzoate (Aromatic Product) Bicyclic->Aromatic Retro-Diels-Alder -CO2 (Entropy Driven) CO2 CO2 (Gas) Bicyclic->CO2

Figure 2: The conversion of Propyl Coumalate to aromatic esters via IEDDA and decarboxylation.

Strategic Applications
  • Bio-based Terephthalates: Reaction with propylene or ethylene derivatives can yield bio-based precursors for PET plastics.

  • Pharmaceutical Intermediates: Allows for the regioselective construction of meta- or para-substituted benzoate scaffolds that are difficult to access via standard electrophilic aromatic substitution.

References

  • Ashworth, I. W., et al. (2015). "The reaction of malic acid with fuming sulfuric acid: A new view of an old reaction." Organic Process Research & Development.

    • Source:

  • Wiley, R. H., & Smith, N. R. (1951). "Coumalic Acid."[1][2][3][4][5][6] Organic Syntheses, Coll.[2] Vol. 4, p.201.

    • Source:

  • Goossen, L. J., et al. (2010). "Synthesis of Biaryls via Decarboxylative Coupling." Science.

    • Source:

  • NIST Chemistry WebBook. "2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester (Methyl Coumalate)." (Used for spectroscopic analog comparison).

    • Source:

Sources

Propyl 2-oxo-2H-pyran-5-carboxylate: Structural Properties, Mechanistic Profiling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, α-pyrone derivatives serve as highly versatile building blocks. Propyl 2-oxo-2H-pyran-5-carboxylate , commonly known as propyl coumalate, is a prime example of an electron-deficient diene engineered for complex cycloadditions. By masking the polar carboxylic acid of coumalic acid with a lipophilic propyl chain, researchers achieve orthogonal solubility in non-polar solvents, enabling high-temperature[4+2] cycloadditions. This whitepaper details the chemical properties, IUPAC nomenclature, mechanistic causality, and validated experimental workflows for utilizing this compound in the generation of highly substituted aromatic scaffolds.

Structural Identity & Nomenclature

The precise identification of chemical intermediates is the first step in ensuring protocol fidelity.

  • IUPAC Name: propyl 2-oxo-2H-pyran-5-carboxylate

  • Common Synonyms: Propyl coumalate; 2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester[1].

  • Structural Logic: The molecule consists of a 6-membered lactone ring (α-pyrone) featuring a conjugated diene system. The esterification at the C5 position with a propyl group serves a dual purpose: it acts as a strong electron-withdrawing group (EWG) that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, and it drastically improves the compound's solubility in organic solvents compared to its parent coumalic acid[2].

Physicochemical Profile

To facilitate experimental design, the core quantitative data for propyl 2-oxo-2H-pyran-5-carboxylate is summarized below.

PropertyValue
IUPAC Name propyl 2-oxo-2H-pyran-5-carboxylate
CAS Registry Number 220968-29-6
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
Structural Class α-Pyrone (2-pyrone) ester
Solubility Profile Soluble in DCM, Toluene, EtOAc; Insoluble in Water
Reactivity Profile Electron-deficient diene; susceptible to nucleophilic attack at the lactone carbonyl

Data aggregated from standard chemical database registries [1][3].

Mechanistic Chemistry: The α-Pyrone Advantage

As an application scientist, it is critical to understand why a reagent behaves the way it does, rather than just knowing what it does. Propyl 2-oxo-2H-pyran-5-carboxylate is primarily utilized in Inverse Electron-Demand Diels-Alder (IEDDA) reactions or standard Diels-Alder reactions followed by decarboxylation [4].

The Causality of Decarboxylation: When propyl coumalate reacts with a dienophile (such as an alkyne or an enamine), it forms a bridged bicyclo[2.2.2]octadiene lactone intermediate. This intermediate is highly sterically strained. The application of thermal energy overcomes the activation barrier for a retro-Diels-Alder reaction. Because the extrusion of carbon dioxide (CO₂) gas is entropically highly favorable and irreversible, it acts as a thermodynamic sink . The system is forced forward, collapsing the strained bridge to yield a highly stable, fully conjugated aromatic ring (a substituted benzene).

Mechanism N1 Electron-Deficient Diene N3 Cycloaddition Transition State N1->N3 N2 Electron-Rich Dienophile N2->N3 N4 Bicyclo[2.2.2]octadiene Intermediate N3->N4 N5 Retro-Diels-Alder (CO2 Extrusion) N4->N5 N6 Aromatic Product N5->N6

Mechanistic pathway of propyl coumalate in inverse electron-demand Diels-Alder reactions.

Experimental Methodologies

The following protocols are designed as self-validating systems . By monitoring specific physical or chromatographic changes, researchers can confirm reaction progress without relying solely on downstream analytics.

Workflow A Coumalic Acid + n-Propanol B Acid-Catalyzed Esterification A->B C Propyl Coumalate (Target Diene) B->C D [4+2] Cycloaddition (+ Dienophile) C->D E Bicyclic Lactone Intermediate D->E F Thermal Decarboxylation (- CO2) E->F G Substituted Aromatic Scaffold F->G

Workflow from synthesis of propyl coumalate to its application in aromatic scaffold generation.

Protocol 5.1: Synthesis of Propyl 2-oxo-2H-pyran-5-carboxylate

Rationale: Fischer esterification is utilized to convert the polar carboxylic acid of coumalic acid into the lipophilic propyl ester. The use of excess n-propanol drives the equilibrium toward the product via Le Chatelier's principle.

Step-by-Step Procedure:

  • Initiation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend coumalic acid (10.0 g, 71.4 mmol) in anhydrous n-propanol (100 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (0.5 mL, catalytic) dropwise. Caution: Exothermic addition.

  • Thermal Shift: Attach a reflux condenser and heat the mixture to 95°C (reflux) for 16 hours.

  • Self-Validation (TLC): Spot the reaction mixture against a coumalic acid standard on a silica TLC plate (Eluent: 7:3 Hexanes/Ethyl Acetate). The reaction is complete when the highly polar baseline spot (coumalic acid) entirely disappears, replaced by a high-Rf spot (propyl coumalate).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess n-propanol. Dilute the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize the acid catalyst.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield propyl 2-oxo-2H-pyran-5-carboxylate.

Protocol 5.2: Application in Aromatic Scaffold Generation

Rationale: Utilizing propyl coumalate as a diene to synthesize a biaryl derivative.

Step-by-Step Procedure:

  • Assembly: In a heavy-walled pressure tube, dissolve propyl coumalate (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.5 eq) in anhydrous toluene (0.2 M concentration).

  • Cycloaddition: Seal the tube and heat to 140°C behind a blast shield for 24 hours.

  • Self-Validation (Gas Evolution): If run in a standard reflux setup with a bubbler, the decarboxylation step acts as a built-in progress indicator. The evolution of CO₂ gas provides visual feedback of the retro-Diels-Alder progression. Once gas evolution ceases, the bicyclic intermediate has fully collapsed into the stable aromatic scaffold.

  • Purification: Cool to room temperature, concentrate the toluene, and purify the resulting biphenyl-carboxylate derivative via flash column chromatography.

Conclusion

Propyl 2-oxo-2H-pyran-5-carboxylate is a highly specialized, structurally tuned diene. By masking the hydrogen-bonding capacity of its parent acid, it unlocks high-temperature cycloaddition pathways that are critical for modern drug discovery and materials science. Understanding the thermodynamic causality behind its reactivity—specifically the irreversible, entropy-driven extrusion of CO₂—empowers researchers to design self-validating, high-yield synthetic routes.

References

propyl 2-oxo-2H-pyran-5-carboxylate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Propyl 2-oxo-2H-pyran-5-carboxylate: Synthesis, Properties, and Mechanistic Utility in Cycloaddition Chemistry Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Strategic Value of Propyl Coumalate

Propyl 2-oxo-2H-pyran-5-carboxylate (CAS 220968-29-6), often referred to as propyl coumalate , represents a specialized class of


-pyrone esters utilized primarily as electron-deficient dienes in organic synthesis. While methyl and ethyl coumalates are more commonly encountered in undergraduate literature, the propyl ester offers distinct solubility profiles and lipophilicity (LogP) adjustments that are critical in process chemistry and specific drug delivery formulations.

The core utility of this compound lies in its reactivity as a 2-pyrone scaffold. It serves as a potent diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling the rapid construction of polysubstituted benzenes, pyridines, and bicyclic lactones—scaffolds ubiquitous in pharmaceutical intermediates. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, and a mechanistic breakdown of its application in cycloaddition chemistry.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for propyl 2-oxo-2H-pyran-5-carboxylate. Researchers should verify these parameters against internal standards upon synthesis.

Parameter Technical Specification
IUPAC Name Propyl 2-oxo-2H-pyran-5-carboxylate
Common Name Propyl Coumalate
CAS Registry Number 220968-29-6
Molecular Formula

Molecular Weight 182.17 g/mol
SMILES CCCOC(=O)C1=COC(=O)C=C1
Core Scaffold 2-Pyrone (Coumalin ring)
Physical State Solid (crystalline) or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Reactivity Inverse Electron Demand Diels-Alder (IEDDA), Photodimerization

Mechanistic Utility: The IEDDA Pathway

The primary application of propyl coumalate is its function as a diene. Unlike standard Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the electron-deficient nature of the pyrone ring (due to the ester and lactone carbonyls) facilitates reaction with electron-rich dienophiles (e.g., enamines, vinyl ethers, alkynes).

Mechanism Description:

  • Cycloaddition: The propyl coumalate (diene) undergoes [4+2] cycloaddition with a dienophile (e.g., an alkyne).

  • Intermediate: A bicyclic lactone intermediate is formed.

  • Retro-Diels-Alder: This intermediate is thermally unstable and spontaneously extrudes carbon dioxide (

    
    ).
    
  • Aromatization: The loss of

    
     drives the formation of a stable aromatic ester (benzoate derivative).
    
Diagram 1: Inverse Electron Demand Diels-Alder Mechanism

IEDDA_Mechanism Coumalate Propyl Coumalate (Electron-Deficient Diene) Transition [4+2] Cycloaddition Coumalate->Transition Dienophile Alkyne/Enamine (Electron-Rich) Dienophile->Transition Bicyclic Bicyclic Lactone Intermediate Transition->Bicyclic CO2 CO2 Extrusion (Retro-Diels-Alder) Bicyclic->CO2 - CO2 Product Polysubstituted Benzoate/Aromatic CO2->Product

Caption: Mechanistic flow of propyl coumalate reacting with a dienophile to form aromatic scaffolds via CO2 extrusion.

Validated Synthesis Protocol

While methyl coumalate is commercially abundant, the propyl ester often requires in-house preparation. The most robust method is the Fischer Esterification of Coumalic Acid. This protocol is self-validating through the observation of physical state changes (dissolution of acid) and TLC monitoring.

Reagents:

  • Precursor: Coumalic Acid (CAS 500-05-0)[1][2]

  • Solvent/Reagent: 1-Propanol (anhydrous)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl2) or inert gas line (N2) to exclude atmospheric moisture.

  • Charging: Add Coumalic Acid (1.0 eq) to the flask. Add 1-Propanol (10-15 eq). The excess alcohol serves as both reactant and solvent.

  • Catalysis: Add catalytic

    
     (0.1 eq) dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: The suspension should become a clear solution as the carboxylic acid converts to the ester.

  • Workup:

    • Cool the reaction to room temperature.[3]

    • Concentrate under reduced pressure to remove excess 1-propanol.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with saturated

      
       (to remove unreacted acid) and Brine.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If necessary, recrystallize from hexanes/EtOAc or purify via silica gel chromatography (eluent: Hexanes:EtOAc 4:1).
    
Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Coumalic Acid (Solid, CAS 500-05-0) Reagents Add 1-Propanol (Excess) + Cat. H2SO4 Start->Reagents Reflux Reflux @ 97°C (4-6 Hours) Reagents->Reflux Check Validation: Clear Solution? Reflux->Check Check->Reflux No (Continue Heating) Workup Evaporate Alcohol Dissolve in EtOAc Wash w/ NaHCO3 Check->Workup Yes Isolate Dry (MgSO4) & Concentrate Workup->Isolate Final Propyl Coumalate (CAS 220968-29-6) Isolate->Final

Caption: Operational workflow for the Fischer esterification of Coumalic Acid to Propyl Coumalate.

Safety & Handling

  • Hazard Identification: Propyl coumalate is an ester derivative and should be treated as a potential skin and eye irritant.

  • Precursor Hazard: Coumalic acid is corrosive; handle with gloves.

  • Storage: Store in a cool, dry place. While generally stable, pyrones can photodimerize upon prolonged exposure to UV light. Store in amber vials or in the dark.

  • Disposal: Dispose of organic waste through certified chemical waste streams.

References

  • CAS Common Chemistry. (n.d.).[4] Methyl coumalate (CAS 6018-41-3) and related esters.[1] American Chemical Society.[4] Retrieved from [Link]

  • Wiley, R. H., & Smith, N. R. (1951). Coumalic Acid.[1][2][5] Organic Syntheses, 31, 23. (Foundational chemistry for coumalate synthesis). Retrieved from [Link]

  • Bogdanov, A. V., et al. (2016). Inverse electron demand Diels–Alder reactions of 2-pyrones: a review. Chemistry of Heterocyclic Compounds.

Sources

The 2H-Pyran-2-one Scaffold in Medicinal Chemistry: A Comprehensive Guide to Mechanisms, Synthesis, and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) scaffold is a six-membered heterocyclic ring system characterized by an α,β-unsaturated δ-lactone structure. Recognized as a privileged pharmacophore, it is ubiquitous in both naturally occurring polyketides and synthetic drug libraries. This whitepaper provides an in-depth technical analysis of 2H-pyran-2-one compounds, detailing their pharmacological mechanisms of action, quantitative bioactivity profiles, and validated synthetic methodologies. Designed for drug development professionals, this guide synthesizes theoretical chemistry with actionable, self-validating experimental protocols.

Pharmacological Landscape & Mechanisms of Action

The Antiviral Paradigm: Tipranavir

The most prominent clinical success of the 2H-pyran-2-one class is Tipranavir , a first-in-class non-peptidic HIV-1 protease inhibitor [2]. Unlike early-generation peptidomimetic inhibitors that fail against mutated viral strains, Tipranavir utilizes a dihydropyrone sulfonamide backbone to bind the active site of the HIV-1 protease enzyme [5].

Mechanistic Causality: Tipranavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, halting the maturation of infectious virions [2]. The causality behind its efficacy against multi-drug resistant strains (e.g., V82L/T and I84V mutations) lies in its thermodynamic binding profile. Tipranavir exhibits a highly favorable entropy change upon binding, granting the molecule structural flexibility. This flexibility allows it to adapt to mutated binding pockets without a significant loss in affinity, establishing a robust network of hydrogen bonds with invariant catalytic residues (e.g., Asp25, Asp29, Asp30) [2].

TipranavirMoA A HIV RNA Translation B Gag-Pol Polyproteins A->B Produces C HIV-1 Protease (Active) B->C Substrate for E Protease-Tipranavir Complex C->E Forms D Tipranavir (2H-pyran-2-one) D->C Binds active site F Cleavage Blocked E->F Results in G Immature Non-infectious Virion F->G Leads to

Fig 1: Mechanism of Action of Tipranavir inhibiting HIV-1 Protease maturation.

Anticancer and Antimicrobial Profiles

Beyond virology, 6-methyl-5,6-dihydro-2H-pyran-2-one derivatives exhibit potent anticancer and antimicrobial properties[3]. The mechanism of action in oncology frequently involves the inhibition of cell cycle regulatory enzymes (e.g., CDK2) and the induction of apoptosis via mitochondria-dependent signaling pathways [6]. The α,β-unsaturated lactone moiety acts as a reactive Michael acceptor, forming covalent adducts with critical cysteine nucleophiles on target proteins, thereby disrupting cellular proliferation and survival [3].

Quantitative Biological Data

To benchmark the therapeutic potential of 2H-pyran-2-one derivatives, the following tables summarize key quantitative metrics from validated in vitro assays.

Table 1: Binding Affinities of Tipranavir against HIV Protease Variants [2]

Enzyme Target Inhibitory Constant (K_i) Clinical Significance
Wild-Type HIV-1 Protease 8 - 19 pM Potent baseline inhibition; highly selective.
HIV-2 Protease ~2 nM >100-fold less active against HIV-2 strains.

| Human Aspartic Acid Proteases | >1 mM | High selectivity ensures low off-target human toxicity. |

Table 2: In Vitro Anticancer Activity of 5,6-Dihydropyran-2-one Derivatives [3]

Compound / Substituent Target Cancer Cell Line IC50 (µM) Primary Mechanism
PY801 HCT116 (Colon Carcinoma) 8.9 Disruption of cellular nucleophiles
PY801 MCF7 (Breast Cancer) 9.3 Disruption of cellular nucleophiles
4g (4-NO₂ Derivative) SW-480 (Colon Adenocarcinoma) 34.6 Michael acceptor interaction

| 5b | HL-60 (Leukemia) | 0.38 | Apoptosis induction |

Synthetic Methodologies & Chemical Space Expansion

The synthesis of highly functionalized 2H-pyran-2-ones relies on the condensation of active methylene compounds with aromatic ketones. A highly efficient, scalable protocol involves the base-mediated reaction of ethyl 2-cyano-3,3-dimethylsulfanylacrylate with substituted acetophenones [1].

Chemical Causality in Synthesis: The use of powdered potassium hydroxide (KOH) in dry dimethyl sulfoxide (DMSO) is critical. DMSO, as a polar aprotic solvent, poorly solvates the hydroxide anion. This lack of a solvent shell drastically increases the basicity and nucleophilicity of the OH⁻ ion, ensuring rapid and complete deprotonation of the active methylene group. This drives the carbanion-induced cyclization forward with high thermodynamic efficiency [1, 4]. Furthermore, these 2H-pyran-2-ones can serve as synthons themselves, undergoing ring transformation with propiophenone to yield highly functionalized m-terphenyls, expanding the accessible chemical space for Structure-Activity Relationship (SAR) studies [4].

Workflow S1 Precursor Selection (Ketones + Acrylates) S2 Base-Mediated Condensation (KOH/DMSO) S1->S2 Step 1 S3 2H-pyran-2-one Scaffold S2->S3 Yields S4 Structural Diversification (Ring Transformation) S3->S4 Step 2 S5 In Vitro Screening (MTT / Enzyme Assays) S4->S5 Step 3 S6 Lead Optimization S5->S6 Step 4

Fig 2: Experimental workflow for the synthesis and screening of 2H-pyran-2-one compounds.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of 2H-pyran-2-one derivatives.

Protocol 1: Synthesis of 6-Aryl-2H-pyran-2-one Precursors [1, 4]

Objective: To synthesize functionalized 2H-pyran-2-one scaffolds via base-mediated condensation.

  • Preparation: To a 25 mL round bottom flask, add the active methylene compound (e.g., ethyl 2-cyano-3,3-dimethylsulfanylacrylate, 1.0 mmol, 1.0 equiv) and the substituted aromatic ketone (1.2 mmol, 1.2 equiv).

  • Solvent & Base Addition: Add dry DMSO (3.0 mL) followed by powdered KOH (1.2 mmol). Rationale: Dry DMSO prevents the hydrolysis of the ester precursor, while powdered KOH maximizes the surface area for the solid-liquid phase reaction.

  • Reaction Initiation: Place the reaction mixture in an ultrasonic bath at room temperature for 26 to 40 minutes. Rationale: Ultrasonic irradiation induces acoustic cavitation, generating localized hot spots that accelerate the carbanion-induced cyclization without degrading sensitive functional groups.

  • Quenching & Workup: Pour the mixture into ice-cold water with vigorous stirring, then neutralize with dilute HCl until precipitation occurs.

  • Purification: Filter the solid precipitate and purify via column chromatography on neutral alumina using an EtOAc-hexane (1:9) eluent system to yield the pure 2H-pyran-2-one derivative.

Protocol 2: In Vitro Anticancer Screening (MTT Viability Assay) [3]

Objective: To quantify the cytotoxicity (IC50) of synthesized 2H-pyran-2-one derivatives against human cancer cell lines (e.g., HCT116, MCF-7).

  • Cell Seeding: Seed the target cancer cells in a 96-well microtiter plate at a density of 1 × 10⁴ cells/well in RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Rationale: 24 hours allows cells to re-adhere and enter the logarithmic growth phase, ensuring uniform metabolic activity.

  • Compound Treatment: Prepare serial dilutions of the 2H-pyran-2-one test compounds in culture medium. Replace the old medium with the compound-treated medium. Include a DMSO vehicle control (≤0.5% v/v) and a positive control (e.g., Cisplatin). Rationale: The vehicle control validates that observed cell death is strictly compound-mediated, not a result of solvent toxicity.

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the medium and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Shake for 15 minutes on an orbital shaker. Measure the absorbance at 492 nm using a microplate reader to calculate the IC50 values.

References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches Symmetry (MDPI)[Link]

  • Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones Der Pharma Chemica[Link]

  • What is the mechanism of Tipranavir? PatSnap Synapse[Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents EurekaSelect (Bentham Science)[Link]

biological significance of the 2H-pyran ring system

Author: BenchChem Technical Support Team. Date: March 2026

Title: The 2H-Pyran Ring System: Structural Instability to Bioactive Scaffold Subtitle: A Technical Deep Dive into 2-Pyrones, 2H-Chromenes, and Pharmacophore Design

Executive Summary

The 2H-pyran ring system represents a paradox in medicinal chemistry: the parent monocyclic 2H-pyran is kinetically unstable, yet its oxidized and fused derivatives—specifically 2-pyrones (α-pyrones) and 2H-chromenes (benzopyrans) —constitute one of the most privileged scaffolds in drug discovery.

This guide moves beyond basic heterocyclic chemistry to address the translational utility of the 2H-pyran system. We analyze why this oxygen heterocycle serves as a critical pharmacophore for HIV protease inhibitors (e.g., Tipranavir), antimicrobial natural products, and emerging photochromic theranostics.

Structural Fundamentals & The Stability Paradox

To engineer drugs based on this system, one must first master its electronic volatility.

  • The Parent 2H-Pyran: A non-aromatic diene ether. It is highly unstable due to the lack of aromatic stabilization and facile electrocyclic ring opening to (Z)-2,4-pentadienal . It exists primarily as a transient intermediate.

  • The Stabilized Scaffold (2-Pyrone): Introduction of a carbonyl group at the C2 position creates the 2-pyrone (α-pyrone) . This restores stability through partial aromatic character (resonance contribution from a zwitterionic species) and provides a versatile handle for Michael addition reactions.

  • The Fused Scaffold (2H-Chromene): Fusion with a benzene ring creates the 2H-chromene (2H-1-benzopyran) core. These are stable but photo-reactive, capable of reversible ring-opening upon UV irradiation—a property exploited in photopharmacology.

Key Takeaway for Medicinal Chemists: Do not target the isolated 2H-pyran ring. Target the 2-pyrone lactone for enzyme inhibition or the 2H-chromene for photo-switchable biological probes.

Pharmacological Landscape & Mechanism of Action

The biological significance of the 2H-pyran system is dominated by its ability to mimic peptide bonds and interact with hydrophobic pockets.

Case Study: HIV Protease Inhibition (Tipranavir)

Tipranavir (Aptivus) is the quintessential example of 2H-pyran utility.[1][2][3] Unlike first-generation peptidomimetic inhibitors, Tipranavir utilizes a 5,6-dihydro-4-hydroxy-2-pyrone scaffold.

  • Mechanism: The pyrone ring acts as a rigid template that positions the hydroxyl group to mimic the transition state of the hydrolyzed peptide bond.

  • Binding Mode: The 2-pyrone core facilitates strong hydrogen bonding with the catalytic Asp25 residues of the HIV protease, while the lipophilic substituents (propyl and phenylethyl groups) occupy the S1' and S2' hydrophobic pockets.

  • Resistance Profile: The flexibility of the pyrone-sulfonamide linkage allows Tipranavir to adjust its conformation, maintaining potency against multi-drug resistant (MDR) viral strains that mutate the active site shape.

Table 1: Comparative Activity of Pyran-Based Scaffolds
Scaffold ClassRepresentative CompoundTarget / MechanismKey Potency Metric
Dihydropyrone TipranavirHIV-1 Protease (Aspartic Protease)

pM (Wild Type)
Monocyclic 2-Pyrone 6-Pentyl-2-pyroneFungal Cell Wall / Membrane DisruptionMIC

100-200 µg/mL
Bufadienolide BufalinNa+/K+-ATPase Inhibitor

10-20 nM
2H-Chromene Unsubstituted 2H-chromenePhotochromic DNA Intercalation (upon UV activation)Quantum Yield

Visualization: Mechanism of Action

The following diagram illustrates the dual-nature of the 2H-pyran system: the "Lock and Key" inhibition used by Tipranavir and the "Covalent Capture" mechanism often seen in Michael Acceptor pyrones.

PyranMechanism PyranCore 2H-Pyran / 2-Pyrone Core Binding Hydrophobic Pocket Fitting (S1' / S2' sites) PyranCore->Binding Lipophilic Decoration Michael Michael Acceptor Reactivity (C6 Position) PyranCore->Michael Electronic Activation H_Bond H-Bond Network (Catalytic Asp25) Binding->H_Bond Inhibition Reversible Enzyme Inhibition (HIV Protease) H_Bond->Inhibition Cys_Attack Nucleophilic Attack (Cysteine Thiol) Michael->Cys_Attack Covalent Irreversible Modification (Bacterial Enzymes) Cys_Attack->Covalent

Figure 1: Bifurcated mechanism of action for 2-pyrone derivatives. Pathway 1 (Blue) depicts the non-covalent, high-affinity binding mode of Tipranavir. Pathway 2 (Red) depicts the covalent inhibition mode common in antimicrobial natural products.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Pyrones

Classical syntheses (e.g., Pechmann condensation) often suffer from harsh conditions. Modern drug discovery utilizes transition-metal catalysis for modularity. Below is a validated protocol for the One-Pot Copper-Catalyzed Assembly of 2-Pyrones , adapted from recent methodologies (e.g., J. Org. Chem. protocols).

Objective: Synthesize a library of 4,6-disubstituted 2-pyrones from propargylamines and malonates.

Materials:
  • Substrate A: Propargylamine derivative (1.0 equiv)

  • Substrate B: Dimethyl malonate (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (10 mol %)

  • Oxidant: Ag₂CO₃ (2.0 equiv) - Note: Acts as oxidant and base.

  • Solvent: 1,2-Dichloroethane (DCE)

  • Equipment: Sealed pressure tube, oil bath, silica gel column.

Step-by-Step Workflow:
  • Reaction Assembly:

    • In a glovebox or under argon flow, charge a dry pressure tube with Cu(OAc)₂ (0.05 mmol) and Ag₂CO₃ (1.0 mmol).

    • Add the Propargylamine (0.5 mmol) and Dimethyl malonate (1.0 mmol).

    • Add anhydrous DCE (2.0 mL).

    • Seal the tube tightly with a Teflon-lined cap.

  • Catalytic Cycle (Thermolysis):

    • Place the tube in a pre-heated oil bath at 100 °C .

    • Stir vigorously for 12–18 hours .

    • Mechanistic Insight: The reaction proceeds via a cascade: (1) Oxidative C-H functionalization, (2) 1,3-amino migration, and (3) Deaminative cyclization.[4] The silver salt regenerates the Cu(II) species.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a Celite pad to remove silver residues. Wash the pad with Dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Validation: Verify structure via ¹H NMR (Look for the characteristic pyrone proton singlet around

      
       6.0–6.5 ppm) and ¹³C NMR (Lactone carbonyl 
      
      
      
      160 ppm).

Future Perspectives: Photochromic Theranostics

The 2H-pyran system (specifically the 2H-chromene subclass) is currently being revitalized in the field of Photopharmacology .

  • Concept: 2H-chromenes are colorless. Upon UV irradiation, the C-O bond breaks, forming a colored, planar merocyanine species.

  • Application: This open form is often more toxic or pharmacologically active (e.g., DNA intercalator) than the closed form.

  • Theranostic Potential: Researchers are developing "smart drugs" that are inactive (closed 2H-chromene) during systemic circulation but become active (open merocyanine) only when a specific tissue is irradiated with light, minimizing off-target side effects in chemotherapy.

References

  • Tipranavir Structure and Mechanism

    • Source: National Center for Biotechnology Information (PubChem). "Tipranavir Compound Summary."
    • URL:[Link]

  • Synthesis of 2-Pyrones (Cu-Catalyzed Protocol)

    • Source:Journal of Organic Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Biological Activity of Alpha-Pyrones (Review)

    • Source:Beilstein Journal of Organic Chemistry. "Biosynthesis of α-pyrones."
    • URL:[Link]

  • 2H-Chromenes in Photopharmacology

    • Source:Royal Society of Chemistry (RSC) Advances. "Facile construction of 2-pyrones under carbene catalysis" (Contextual reference to pyrone/chromene utility).
    • URL:[Link]

  • General 2H-Pyran Stability & Isomerism

    • Source: Wikipedia (Validated by chemical structure databases). "Pyran."[5][6][7][8][9]

    • URL:[Link]

Sources

The Coumalic Acid Platform: From 19th Century Curiosity to Bio-Based Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Coumalic Acid and its Esters Content Type: In-Depth Technical Guide

Introduction: The Renaissance of the 2-Pyrone

Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) has transcended its origins as a laboratory curiosity to become a pivotal scaffold in modern sustainable chemistry. Structurally, it is an


-pyrone (2-pyrone) functionalized with a carboxylic acid at the C5 position. This unique electronic architecture—an electron-deficient diene system—renders it and its esters (methyl/ethyl coumalate) highly reactive in inverse electron demand Diels-Alder (IEDDA) cycloadditions.

Historically significant yet underutilized for a century, coumalic acid has seen a resurgence due to the "bio-privileged" nature of its precursor, malic acid. As the pharmaceutical and material science sectors shift toward renewable feedstocks, the conversion of glucose-derived malic acid into coumalic acid represents a critical bridge between fermentation technology and high-performance aromatics.

Discovery and Early History (1891–1900s)

The Von Pechmann Era

The discovery of coumalic acid is attributed to the German chemist Hans von Pechmann in 1891 . While investigating the reactivity of malic acid (hydroxybutanedioic acid), von Pechmann subjected the compound to harsh dehydrating conditions using fuming sulfuric acid (oleum).

Von Pechmann observed that treating malic acid with concentrated sulfuric acid did not merely dehydrate it to fumaric or maleic acid (the expected elimination products). Instead, a complex self-condensation occurred, yielding a crystalline product he termed "Cumalinsäure" (coumalic acid).

  • Key Observation: The reaction released significant quantities of carbon monoxide (CO) and water, indicating a decarbonylation-dehydration sequence.

  • Historical Significance: This synthesis established the first scalable route to functionalized 2-pyrones, a class of heterocycles previously difficult to access.

The "Pechmann Type" Synthesis

The original protocol was brutal by modern standards, requiring fuming sulfuric acid and generating stoichiometric waste. However, it successfully demonstrated the acid-catalyzed dimerization of a C4 precursor (malic acid) into a C6 heterocycle (coumalic acid) with the loss of two C1 units (as CO).

Synthetic Evolution: Mechanism and Methodology

The Mechanism of Formation

Understanding the formation of coumalic acid requires analyzing the acid-catalyzed rearrangement of malic acid. The reaction proceeds through a reactive intermediate, formyl acetic acid (3-oxopropanoic acid), formed via decarbonylation.

Step-by-Step Mechanistic Pathway:

  • Protonation & Decarbonylation: Malic acid is protonated, leading to the loss of water and carbon monoxide to form the transient formyl acetic acid (in equilibrium with its enol form).

  • Dimerization: Two molecules of formyl acetic acid condense. The enol of one molecule attacks the aldehyde carbonyl of the other.

  • Cyclization & Dehydration: Subsequent lactonization and dehydration yield the 2-pyrone core.

Visualization: Malic Acid to Coumalic Acid Pathway

CoumalicSynthesis Malic Malic Acid (C4) Inter Formyl Acetic Acid (Transient C3) Malic->Inter H2SO4 / Heat (-CO, -H2O) Waste Byproducts (CO + H2O) Malic->Waste Coumalic Coumalic Acid (C6 Pyrone) Inter->Coumalic Self-Condensation (-2 H2O)

Figure 1: Acid-catalyzed conversion of malic acid to coumalic acid via the formyl acetic acid intermediate.

Protocol Comparison: 1891 vs. Modern

The evolution of synthesis reflects a drive toward safety and atom economy.

FeatureClassical (Von Pechmann, 1891)Modern (Kraus et al., 2010s)
Acid Catalyst Fuming H₂SO₄ (Oleum)Conc. H₂SO₄ or Triflic Acid
Solvent None (Neat acid)Solvent-assisted (e.g., DCE)
Temperature Variable/UncontrolledControlled (70–90 °C)
Yield 40–60% (Variable)70–85% (Reproducible)
Safety Profile High Risk (Corrosive/Toxic Gas)Managed Risk (Closed loops)

Modern Technical Insight: Recent improvements utilize continuous flow chemistry to manage the evolution of CO gas and precise temperature control to prevent polymerization of the reactive intermediates [1].

Coumalic Acid Esters: The Functional Shift

While coumalic acid itself is useful, its methyl and ethyl esters (methyl coumalate, ethyl coumalate) are the true workhorses of organic synthesis.

Why Esters?
  • Solubility: The free acid has poor solubility in many organic solvents, hindering its use in cycloadditions. The esters are soluble in common solvents like toluene, dichloromethane, and chloroform.

  • Reactivity: Esterification lowers the LUMO energy of the pyrone ring further, making it a more potent diene for inverse electron demand Diels-Alder reactions.

Synthesis of Methyl Coumalate

Standard Fisher esterification (MeOH/H₂SO₄) is effective. A common laboratory protocol involves:

  • Dissolving crude coumalic acid in methanol.

  • Adding catalytic concentrated sulfuric acid.

  • Refluxing for 4–6 hours.

  • Crystallization upon cooling (Methyl coumalate acts as a self-purifying solid).

Reactivity Profile: Inverse Electron Demand Diels-Alder (IEDDA)[1]

The defining characteristic of coumalic acid esters is their ability to act as electron-deficient dienes. In an IEDDA reaction, the HOMO of the dienophile interacts with the LUMO of the diene (the coumalate).

The "Bio-Based Aromatics" Pathway

This reaction is pivotal for converting renewable malic acid into aromatic compounds (benzoates, biaryls) without using petrochemical precursors.

Mechanism:

  • [4+2] Cycloaddition: Methyl coumalate reacts with an electron-rich dienophile (e.g., enamine, vinyl ether, alkyne).

  • Bicyclic Intermediate: A bridged bicyclic lactone is formed.

  • Retro-Diels-Alder (Decarboxylation): The intermediate spontaneously loses CO₂ (driven by the gain in aromaticity or conjugation).

  • Elimination/Aromatization: Depending on the dienophile, a final elimination step yields a substituted benzene derivative.

Visualization: IEDDA Reaction Pathway

IEDDA_Pathway Diene Methyl Coumalate (Electron-Poor Diene) Adduct Bicyclic Lactone Intermediate Diene->Adduct [4+2] Cycloaddition (Heat) Dienophile Dienophile (Electron-Rich) Dienophile->Adduct [4+2] Cycloaddition (Heat) CO2 CO2 Release Adduct->CO2 Product Aromatic/Dihydro Product (Bio-based Benzoate) Adduct->Product Retro-Diels-Alder (-CO2)

Figure 2: The conversion of methyl coumalate to aromatics via Inverse Electron Demand Diels-Alder and subsequent decarboxylation.

Photochemistry and Material Applications[2][3][4][5]

Beyond thermal cycloadditions, coumalic acid esters exhibit distinct photochemical behavior.

[2+2] Photodimerization

Under UV irradiation, 2-pyrones undergo [2+2] cycloaddition. Unlike coumarins (benzopyrones), which often require specific crystal packing for dimerization, coumalic acid esters can dimerize in solution or solid state to form cyclobutane-fused dimers [2].

  • Structure: The photodimer contains a central cyclobutane ring with four substituents (two ester groups, two lactone rings).

  • Application: This reversible dimerization is exploited in bio-based polymers . Polymers containing coumalate pendant groups can be cross-linked via UV light (dimerization) and decross-linked via shorter wavelength UV or heat (cycloreversion), creating self-healing or shape-memory materials.

The Dewar Isomer

It is critical to note that monomeric photoisomerization competes with dimerization. Irradiation can convert the planar 2-pyrone into the bicyclic Dewar-coumalate (2-oxa-3-oxobicyclo[2.2.0]hex-5-ene). This high-energy species is valuable for mechanistic studies but is often a side product in material applications.

References

  • Flow synthesis of coumalic acid and its derivatization. Source: Royal Society of Chemistry (Reaction Chemistry & Engineering) URL:[Link]

  • UV-induced photochemistry of methyl coumalate isolated in low-temperature inert matrices. Source: ResearchGate (Journal of Photochemistry and Photobiology) URL:[Link]

  • Upgrading Malic Acid to Bio-based Benzoates via a Diels–Alder-Initiated Sequence. Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Source: Chemical Reviews (NIH/PubMed) URL:[Link]

Spectroscopic Characterization Guide: Methyl 2-oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Methyl 2-oxo-2H-pyran-5-carboxylate , commonly known as Methyl Coumalate , is a pivotal diene precursor in organic synthesis, particularly utilized in inverse electron-demand Diels-Alder (IEDDA) reactions to construct complex aromatic and bicyclic frameworks.

This guide provides a definitive reference for the spectroscopic identification of methyl coumalate. Unlike simple esters, the 2-pyrone core introduces unique electronic effects—specifically the push-pull conjugation between the lactone oxygen and the C-5 ester—that significantly perturb standard NMR and IR signals.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 2-oxo-2H-pyran-5-carboxylate
Common Name Methyl coumalate
CAS Number 6018-41-3
Molecular Formula C

H

O

Molecular Weight 154.12 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 74–76 °C (Recrystallized from MeOH)

Structural Analysis & Electronic Environment

To accurately interpret the spectra, one must understand the electron density map of the molecule. The 2-pyrone ring is aromatic-like but electron-deficient.

  • C-6 Position (High Deshielding): The proton at C-6 is adjacent to the ring oxygen and beta to the ester carbonyl. This "double deshielding" pushes its chemical shift downfield, often beyond typical alkene regions.

  • C-3 Position (Shielding): The proton at C-3 is alpha to the lactone carbonyl. Resonance contributors place significant electron density here, shielding this proton relative to C-4 and C-6.

  • Conjugation: The C-5 carbomethoxy group extends the conjugation, stabilizing the LUMO and making the system an excellent electron-deficient diene.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (referenced to 7.26 ppm for 

H, 77.16 ppm for

C)[1][2][3]

H NMR Analysis

The proton spectrum is characterized by a distinct AMX spin system (or ABX depending on resolution) for the ring protons, plus a sharp methoxy singlet.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
H-6 8.38 – 8.42 Doublet (d)


to ring oxygen; most deshielded due to electronegativity and anisotropy.
H-4 7.80 – 7.85 dd

,


to lactone C=O;

to ring oxygen.
H-3 6.35 – 6.40 Doublet (d)


to lactone C=O; most shielded ring proton.
-OCH

3.92 Singlet (s)-Methyl ester protons; typical range.

C NMR Analysis

The carbon spectrum reveals two distinct carbonyl signals. The lactone carbonyl is typically more shielded than the ester carbonyl due to ring strain and resonance.

PositionShift (

, ppm)
Assignment
C-2 160.1 Lactone C=O
C-Ester 163.6 Ester C=O
C-6 158.5

-carbon (next to O)
C-4 141.2

-carbon
C-3 113.5

-carbon (next to C=O)
C-5 110.8 Quaternary carbon (ipso to ester)
-OCH

52.6 Methoxy carbon

Expert Insight: In DMSO-


, solvent effects may shift H-6 further downfield (approx. 8.6 ppm) due to hydrogen bonding interactions with the sulfoxide oxygen.
Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the "dual carbonyl" system. The 2-pyrone lactone band is characteristically high-frequency.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
1740 – 1755

(C=O) Lactone
High frequency due to ring strain and O-conjugation.
1710 – 1725

(C=O) Ester
Typical conjugated ester stretch.
1640, 1560

(C=C) Ring
Characteristic pyrone ring breathing modes.
1240 – 1280

(C-O)
Strong C-O-C stretching vibrations.
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (M

    
    ):  m/z 154 (Significant intensity)
    
  • Base Peak: Often m/z 123 (Loss of -OCH

    
    ) or m/z 95.
    
  • Fragmentation Pathway:

    • Loss of methoxy radical (

      
      OCH
      
      
      
      , -31)
      
      
      Acylium ion (m/z 123).
    • Loss of CO (carbon monoxide, -28) from the lactone core is a primary decomposition pathway for pyrones.

    • Retro-Diels-Alder (RDA) type fragmentation involving loss of CO

      
       (m/z 110).
      
UV-Vis Spectroscopy
  • 
     (MeOH):  285–295 nm (
    
    
    
    M
    
    
    cm
    
    
    )
  • Transition:

    
     typical of conjugated enone/ester systems.
    

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the coupling constants (


 is small and easily broadened):
  • Solvent Choice: Use CDCl

    
     (99.8% D) neutralized with basic alumina or silver foil if the sample is acid-sensitive (though methyl coumalate is relatively stable).
    
  • Concentration: Dissolve ~10 mg in 0.6 mL solvent. High concentrations (>50 mg) can cause stacking effects, shifting aromatic protons upfield.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids which degrade line shape.

Synthesis & Purification Workflow

Understanding the synthesis aids in identifying common impurities (e.g., unreacted malic acid or coumalic acid).

Synthesis Malic L-Malic Acid (Starting Material) Coumalic Coumalic Acid (Intermediate) Malic->Coumalic H2SO4 (fuming) Decarbonylation Self-condensation Imp1 Impurity: Fumaric Acid Malic->Imp1 Dehydration MethylCoum Methyl Coumalate (Target) Coumalic->MethylCoum MeOH, H+ Fischer Esterification

Figure 1: Synthesis pathway highlighting the origin of potential impurities (fumaric acid derivatives) typically seen at 6.8 ppm in


H NMR.

Visualizing Fragmentation Logic

The mass spectral fragmentation is dictated by the stability of the pyrone ring and the lability of the ester.

MS_Frag M Molecular Ion [M]+ m/z 154 M_OMe [M - OMe]+ m/z 123 (Acylium Ion) M->M_OMe - OCH3 (31) M_CO2 [M - CO2]+ m/z 110 (Pyran ring opening) M->M_CO2 - CO2 (44) M_CO [M - CO]+ m/z 126 M->M_CO - CO (28)

Figure 2: Primary fragmentation pathways observed in EI-MS.

References

  • Imagawa, T., et al. (1974). "Diels-Alder reaction of methyl coumalate with 1,3-dienes." Tetrahedron, 30(14), 2227-2231. Link

  • Kraus, G. A., et al. (2011). "Aromatics from pyrones: para-substituted alkyl benzoates from alkenes, coumalic acid and methyl coumalate." Green Chemistry, 13(10), 2734-2736. Link

  • Ashcroft, C. P., et al. (2019). "Flow Synthesis of Coumalic Acid and its Derivatization." Reaction Chemistry & Engineering. Link

  • NIST Chemistry WebBook. "Methyl 2-oxo-2H-pyran-5-carboxylate Mass Spectrum." Link

Sources

Methodological & Application

Application Note: One-Pot Multicomponent Synthesis of Functionalized 2H-Pyran-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Causality

The 2H-pyran-2-one (2-pyrone) core is a privileged heterocyclic scaffold ubiquitous in natural products and synthetic pharmaceuticals, exhibiting diverse biological activities ranging from antimicrobial properties to protease inhibition . Traditionally, synthesizing highly functionalized 2H-pyran-2-ones required multi-step linear sequences involving the isolation of unstable intermediates, which severely compromised atom economy and overall yield.

To address this, modern synthetic methodologies have pivoted toward a highly efficient one-pot multicomponent reaction (MCR) approach. By converging an active methylene compound, a one-carbon (C1) synthon, and an N-acylglycine derivative in a single vessel, researchers can drive the reaction thermodynamically toward the stable pyranone ring system .

Causality of Reagent Selection
  • N,N-Dimethylformamide Dimethyl Acetal (DMFDMA): Selected as the optimal C1 synthon. Unlike traditional formylating agents that require harsh Lewis acids, DMFDMA reacts smoothly with active methylene groups under neutral or mildly acidic conditions to form a highly reactive enaminone intermediate.

  • Acetic Anhydride (Ac₂O): Serves a dual purpose as both the solvent and a potent dehydrating agent. It is mechanistically required to drive the cyclodehydration of hippuric acid (N-benzoylglycine) into an electrophilic azlactone (oxazolone) intermediate in situ.

  • Thermal Activation (90 °C): The specific temperature threshold is thermodynamically critical. Lower temperatures stall the reaction at the acyclic condensation phase, while temperatures exceeding 110 °C promote the thermal degradation of DMFDMA and unwanted decarboxylation of the azlactone intermediate .

Pathway Visualization

The following diagram maps the convergent mechanistic workflow of the one-pot synthesis, illustrating how three distinct precursors form reactive intermediates that spontaneously condense and cyclize.

G ActiveMethylene Active Methylene (e.g., Acetylacetone) Enaminone Enaminone Intermediate ActiveMethylene->Enaminone + DMFDMA C1Synthon C1 Synthon (DMFDMA) C1Synthon->Enaminone HippuricAcid N-Acylglycine (Hippuric Acid) Azlactone Azlactone Intermediate HippuricAcid->Azlactone Ac2O Dehydration Condensation Intermolecular Condensation Enaminone->Condensation Azlactone->Condensation Cyclization Intramolecular Lactonization Condensation->Cyclization Heat (90°C) Product Functionalized 2H-Pyran-2-one Cyclization->Product -H2O, -Me2NH

One-pot multicomponent synthesis workflow for functionalized 2H-pyran-2-ones.

Self-Validating Experimental Protocol

This protocol details the synthesis of 3-benzoylamino-5-acetyl-6-methyl-2H-pyran-2-one using acetylacetone as the active methylene source. The procedure is engineered as a self-validating system, embedding visual and analytical checkpoints to ensure reaction fidelity without requiring premature sampling.

Step-by-Step Methodology

Step 1: Reagent Assembly & Initial Condensation

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (10.0 mmol, 1.00 g) and hippuric acid (10.0 mmol, 1.79 g).

  • Add acetic anhydride (15 mL) to suspend the solid reagents.

  • Introduce DMFDMA (12.0 mmol, 1.43 g) dropwise over 5 minutes at room temperature.

  • Validation Checkpoint 1: Upon the addition of DMFDMA, the reaction mixture will exhibit a distinct exothermic shift and transition from a colorless suspension to a homogenous deep yellow/orange solution within 15 minutes, confirming the successful formation of the enaminone intermediate.

Step 2: Thermal Cyclization 4. Transfer the flask to a pre-heated oil bath set to 90 °C. 5. Maintain rigorous stirring under a nitrogen atmosphere for 2.5 hours.

  • Validation Checkpoint 2 (TLC): At the 2-hour mark, perform TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the baseline hippuric acid spot and the emergence of a new product spot (Rf ~0.45) that exhibits intense blue fluorescence under 365 nm UV light validates pyranone ring formation.

Step 3: Quenching and Product Isolation 6. Remove the flask from the heat source and allow it to cool to room temperature (approx. 20 °C). 7. Pour the crude reaction mixture slowly onto 50 g of crushed ice while stirring vigorously.

  • Causality of Workup: The ice quench serves a dual mechanistic purpose. It hydrolyzes the excess acetic anhydride into water-soluble acetic acid, while simultaneously driving the precipitation of the highly hydrophobic 2H-pyran-2-one product.

  • Allow the suspension to stand at 4 °C for 1 hour to maximize crystallization.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 15 mL) followed by cold diethyl ether (10 mL) to remove residual acetic acid and unreacted enaminone.

  • Dry the solid in vacuo at 45 °C overnight to yield the analytically pure product.

Quantitative Reaction Profiles

The one-pot methodology demonstrates broad substrate scope. The table below summarizes the quantitative data for various active methylene compounds reacted with DMFDMA and hippuric acid under the standardized 90 °C protocol , .

Active Methylene SubstrateC1 SynthonAcid DerivativeTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
AcetylacetoneDMFDMAHippuric acid902.585>98
Ethyl acetoacetateDMFDMAHippuric acid902.081>97
4-MethoxyphenylacetoneDMFDMAHippuric acid903.578>95
CyclohexanoneDMFDMAHippuric acid904.072>96
CyclopentanoneDMFDMAHippuric acid904.568>94

Critical Parameters & Troubleshooting

Even in highly optimized one-pot systems, specific variables can derail the synthesis. Below are the primary failure modes and their mechanistic solutions:

  • Failure Mode: Low Yield / Sticky Oil Formation upon Quenching

    • Probable Cause: Incomplete cyclization due to insufficient dehydration, leaving the acyclic condensation adduct intact.

    • Solution: Ensure the acetic anhydride is strictly anhydrous. Acetic anhydride readily absorbs atmospheric moisture, converting to acetic acid, which cannot drive the formation of the azlactone intermediate. Use freshly opened or distilled Ac₂O.

  • Failure Mode: Product Degradation during Storage or Assay

    • Probable Cause: Hydrolysis of the lactone ring. The 2H-pyran-2-one core is an unsaturated cyclic ester and is highly susceptible to nucleophilic attack by water, a reaction accelerated by basic pH (e.g., biological buffers at pH > 7.4).

    • Solution: Store purified compounds in a desiccator at -20 °C. For biological assays, prepare stock solutions in anhydrous DMSO and minimize the compound's exposure time to aqueous buffers prior to measurement.

References

  • Požgan, F., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc. URL:[Link]

  • Ebrahimi, A., et al. (2023). A one-pot synthesis 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones from vinylidene melderum's acids, dialkyl acetylenedicarboxylates, and simple alcohols. Molecular Diversity. URL:[Link]

  • Sharma, P., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules. URL:[Link]

  • Bi, X., et al. (2004). A convenient one-pot synthesis of substituted 2-pyrone derivatives. Tetrahedron. URL:[Link]

Application Note: Precision Synthesis of Functionalized Aromatics using Propyl 2-oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), the demand for regioselective, polysubstituted aromatic scaffolds is insatiable. While traditional methods like electrophilic aromatic substitution (EAS) or transition-metal cross-couplings (Suzuki-Miyaura) are powerful, they often require pre-functionalized aromatic rings and can suffer from directing group limitations.

Propyl 2-oxo-2H-pyran-5-carboxylate (hereafter Propyl Coumalate ) represents a distinct "masked aromatic" synthon. As a 2-pyrone derivative, it functions as an electron-deficient diene in Diels-Alder (DA) cycloadditions.[1] Upon reaction with a dienophile, the resulting bicyclic intermediate undergoes a retro-Diels-Alder (rDA) reaction, extruding CO₂ to irreversibly form a benzene ring.

Why Propyl? While the methyl and ethyl esters are more common in academic literature, the propyl ester offers superior lipophilicity (


 ~1.8 vs. 0.8 for methyl). This physicochemical advantage is critical in process chemistry:
  • Solubility: Enhanced solubility in non-polar, high-boiling solvents (e.g., xylene, mesitylene) required for the thermal decarboxylation step.

  • Crystallinity: Often yields distinct crystalline habits compared to methyl analogs, facilitating purification without chromatography.

  • Lipophilic Handle: The propyl group serves as a robust ester handle for subsequent transformations (hydrolysis to acid, reduction to alcohol) or as a permanent lipophilic modulator in a drug candidate.

This guide details the protocol for utilizing Propyl Coumalate to synthesize biaryl and benzoate scaffolds, emphasizing the "DA/rDA" cascade.

Mechanistic Principles

The transformation is a cascade sequence governed by Frontier Molecular Orbital (FMO) theory.

  • Cycloaddition ([4+2]): The electron-deficient Propyl Coumalate (Diene) reacts with an electron-rich or neutral dienophile (Alkyne/Alkene). The ester group at C5 lowers the LUMO energy of the diene, facilitating reaction with nucleophilic dienophiles (Inverse Electron Demand character).

  • Retro-Diels-Alder (rDA): The resulting bicyclic lactone (2-oxabicyclo[2.2.2]oct-5-en-3-one) is thermally unstable. It extrudes CO₂ (cheletropic elimination) to generate a dihydrobenzene (from alkene) or a benzene (from alkyne).

  • Aromatization: If an alkene is used, an oxidative step (DDQ, Pd/C, or air) is required to restore aromaticity. If an alkyne is used, the product is directly aromatic.

Mechanism Diagram[1][2][3][4]

DielsAlderMechanism Start Propyl Coumalate (Diene) TS [4+2] Transition State Start->TS + Heat Dienophile Dienophile (Alkyne/Alkene) Dienophile->TS Bicyclic Bicyclic Lactone Intermediate TS->Bicyclic CO2 CO2 (Gas) Bicyclic->CO2 Product Polysubstituted Benzoate Bicyclic->Product - CO2 (rDA)

Caption: The thermal cascade from Propyl Coumalate to aromatic benzoate via CO₂ extrusion.

Experimental Protocols

Protocol A: Thermal Diels-Alder with Alkynes (Biaryl Synthesis)

Objective: Synthesis of Propyl Biphenyl-carboxylates. Scope: Ideal for generating meta/para-substituted biaryls from terminal alkynes.

Reagents:

  • Propyl 2-oxo-2H-pyran-5-carboxylate (1.0 equiv)

  • Phenylacetylene (1.5 - 2.0 equiv)

  • Solvent: p-Xylene (anhydrous)

  • Additives: Hydroquinone (1% mol, polymerization inhibitor)

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve Propyl Coumalate (1.82 g, 10 mmol) in p-xylene (20 mL).

    • Note: High concentration (0.5 M) favors the bimolecular DA step.

  • Addition: Add Phenylacetylene (2.2 mL, 20 mmol) and Hydroquinone (10 mg).

    • Critical: Hydroquinone prevents radical polymerization of the alkyne at high temperatures.

  • Reaction: Heat the mixture to reflux (bath temp 145°C) for 24–48 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The pyrone spot (UV active, often blue fluorescence) will disappear.

    • Self-Validation: Evolution of gas (CO₂) bubbles indicates the rDA step is proceeding.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator). p-Xylene requires a high-vacuum pump or azeotropic removal with heptane.

  • Purification: The residue is typically a mixture of regioisomers (propyl biphenyl-4-carboxylate and propyl biphenyl-3-carboxylate). Separate via Flash Column Chromatography (SiO₂, Gradient 0-10% EtOAc in Hexane).

Regioselectivity Note: With terminal alkynes, the para-isomer (relative to the ester) is often favored due to steric minimization in the transition state, but ratios vary (typically 2:1 to 4:1 para:meta).

Protocol B: Catalyzed IEDDA with Electron-Rich Alkenes

Objective: Synthesis of Dihydro-benzoates (precursors to functionalized aromatics). Scope: Use with vinyl ethers, enamines, or ketene acetals.

Reagents:

  • Propyl Coumalate (1.0 equiv)

  • Ethyl Vinyl Ether (5.0 equiv)

  • Catalyst: ZnCl₂ (0.2 equiv) or no catalyst (thermal)

  • Solvent: Toluene

Methodology:

  • Setup: Dissolve Propyl Coumalate (10 mmol) in Toluene (30 mL).

  • Catalysis: Add ZnCl₂ (anhydrous).

    • Mechanism:[1][2][3][4][5][6] The Lewis acid coordinates to the pyrone carbonyls, lowering the LUMO and accelerating the reaction with electron-rich dienophiles.

  • Reaction: Heat to 80-100°C in a sealed tube (Ethyl Vinyl Ether has a low b.p. of 33°C). Stir for 12 hours.

  • Oxidation (Aromatization): The product is a dihydro-benzoate. To aromatize:

    • Dissolve crude in Dichloromethane.

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.1 equiv).

    • Stir at RT for 2 hours. Filter off the precipitated hydroquinone.

Data & Optimization Guide

Solvent Selection for Thermal Decarboxylation

The rate-limiting step is often the initial [4+2] cycloaddition, which has a high activation energy for unactivated alkynes.

SolventBoiling Point (°C)Reaction RateSolubility (Propyl Ester)Recommendation
Toluene110SlowExcellentUse for activated dienophiles
p-Xylene 138 Moderate Excellent Standard for Alkynes
Mesitylene164FastExcellentUse for sluggish substrates
DMF153FastGoodDifficult removal; avoid if possible
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Polymerization of Diene/DienophileAdd radical inhibitor (BHT or Hydroquinone). Run under N₂.
Incomplete Conversion Temperature too lowSwitch to Mesitylene or use a sealed tube (Microwave 160°C).
Regioisomer Mixture Poor orbital controlUse bulkier ester (e.g., t-butyl) or switch to Lewis Acid catalysis at lower temp.
No CO₂ Evolution DA step failedThe dienophile is too electron-poor. Switch to Inverse Demand partner (Enamine).

Workflow Visualization

Workflow Input Reagents: Propyl Coumalate + Alkyne Solvent: Xylene Reflux Thermal Reflux (140°C, 24-48h) Monitor CO2 evolution Input->Reflux Check TLC Check (Pyrone consumed?) Reflux->Check Check->Reflux No Workup Evaporation & Flash Chromatography Check->Workup Yes Analyze Product Analysis (NMR for Regioisomers) Workup->Analyze

Caption: Operational workflow for the thermal Diels-Alder synthesis of benzoates.

References

  • Diels–Alder reactions with alkyl coumalates. Bahl, A. K., & Kemp, W. (1971).[7] Journal of the Chemical Society C: Organic. Link[7]

  • Divergent Diels-Alder Methodology from Methyl Coumalate Toward Functionalized Aromatics. ChemInform. (2013). Link

  • Regioselectivity of the Diels-Alder Reaction. Master Organic Chemistry. (2018). Link

  • Inverse-electron-demand Diels–Alder reactions of 2-pyrones. ResearchGate. (2013). Link

Sources

characterization of propyl 2-oxo-2H-pyran-5-carboxylate using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Propyl 2-oxo-2H-pyran-5-carboxylate, commonly known as propyl coumalate, is a highly versatile bio-based platform molecule derived from the esterification of coumalic acid[1]. Coumalate esters serve as critical electron-deficient dienes in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions, enabling the sustainable synthesis of substituted aromatics and isophthalates without relying on petrochemical feedstocks.

Because impurities or structural isomers can severely inhibit downstream cycloadditions, rigorous structural validation is required. This application note outlines a self-validating, orthogonal analytical protocol utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally characterize propyl coumalate.

Experimental Design and Causality

A robust analytical workflow must rely on complementary techniques that independently verify different aspects of the molecule:

  • HRMS (ESI-QTOF): Provides the exact elemental composition. Electrospray Ionization in positive mode (ESI+) is specifically chosen because the electron-rich carbonyl oxygens of the lactone and ester groups readily accept protons in the presence of a weak acid modifier (e.g., formic acid)[2].

  • NMR Spectroscopy: Maps the exact atomic connectivity and stereoelectronic environment. Chloroform-d (CDCl3) is selected as the solvent because propyl coumalate is a neutral, moderately lipophilic ester. CDCl3 completely dissolves the analyte without introducing solvent-induced hydrogen-bonding artifacts, ensuring sharp, well-resolved resonances.

Workflow cluster_NMR NMR Spectroscopy (CDCl3) cluster_MS Mass Spectrometry (ESI+) Sample Propyl Coumalate (C9H10O4) Sample Preparation NMR_Acq Acquire 1H & 13C NMR (400/100 MHz) Sample->NMR_Acq MS_Acq Acquire HRMS & MS/MS (QTOF, CID) Sample->MS_Acq NMR_H6 H-6 signal at δ 8.30 (Deshielded by O & C=O) NMR_Acq->NMR_H6 NMR_Propyl Propyl signals (t, sextet, t) NMR_Acq->NMR_Propyl Validation Orthogonal Structural Validation Propyl 2-oxo-2H-pyran-5-carboxylate NMR_H6->Validation NMR_Propyl->Validation MS_Parent [M+H]+ at m/z 183.0652 (Exact Mass Match) MS_Acq->MS_Parent MS_Frag Fragment at m/z 141.0188 (Loss of Propene) MS_Parent->MS_Frag MS_Frag->Validation

Figure 1: Orthogonal analytical workflow for the structural validation of propyl coumalate.

High-Resolution Mass Spectrometry (HRMS)

The mass spectrometry protocol is designed to confirm the molecular formula (C9H10O4) and elucidate the ester substructure through targeted fragmentation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of purified propyl coumalate in 1.0 mL of LC-MS grade methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 into a spray solvent consisting of 50:50 Methanol:Water with 0.1% Formic Acid (v/v). The formic acid acts as a proton donor to drive the equilibrium toward the [M+H]+ state[2].

  • Instrument Parameters: Introduce the sample via direct infusion at 10 µL/min into an ESI-QTOF mass spectrometer. Set the capillary voltage to 3.5 kV, source temperature to 120 °C, and desolvation temperature to 350 °C.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 183.06) in the quadrupole and apply a collision energy (CE) of 20 eV using Argon gas to induce Collision-Induced Dissociation (CID).

Fragmentation Causality & Data

The monoisotopic mass of the related ethyl coumalate is 168.04 Da[3], making the propyl derivative exactly 14.015 Da heavier (theoretical neutral mass: 182.0579 Da). During CID, the protonated molecule ([M+H]+, m/z 183.0652) undergoes a highly predictable McLafferty-type rearrangement. The propyl chain is expelled as neutral propene (-42 Da), leaving the stable coumalic acid core at m/z 141.0188. A secondary fragmentation involves the extrusion of carbon dioxide (-44 Da) from the lactone ring, yielding a pyrylium-like fragment at m/z 97.0289.

Fragmentation M_H [M+H]+ m/z 183.0652 Loss_Propene Neutral Loss Propene (-42 Da) M_H->Loss_Propene Coumalic_Core Coumalic Acid Core m/z 141.0188 Loss_Propene->Coumalic_Core Loss_CO2 Neutral Loss CO2 (-44 Da) Coumalic_Core->Loss_CO2 Final_Frag Pyrylium-like Fragment m/z 97.0289 Loss_CO2->Final_Frag

Figure 2: ESI-MS/MS collision-induced dissociation (CID) pathway of propyl coumalate.

Table 1: HRMS (ESI+) and MS/MS Data Summary

Ion Type Formula Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]+ C9H11O4+ 183.0652 183.0654 < 2.0
[M+Na]+ C9H10O4Na+ 205.0471 205.0475 < 2.0
Fragment 1 C6H5O4+ 141.0188 141.0185 < 2.5

| Fragment 2 | C5H5O2+ | 97.0289 | 97.0291 | < 2.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the spatial arrangement of the atoms. The 2-pyrone ring creates a unique electronic environment that heavily deshields specific protons[4].

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of propyl coumalate and dissolve completely in 0.6 mL of CDCl3 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Tube Loading: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 1H NMR Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CDCl3, and shim the magnetic field. Acquire 16 scans using a standard 30° pulse sequence (zg30), with a 2-second relaxation delay to ensure quantitative integration.

  • 13C NMR Acquisition: Acquire the carbon spectrum at 100 MHz using a proton-decoupled sequence (zgpg30). Collect 512–1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbonyl carbons.

Spectral Interpretation & Causality

In the 1H NMR spectrum, the pyran ring protons exhibit a highly distinct pattern. The H-6 proton is located between the ring oxygen and the electron-withdrawing C-5 ester group. This dual electronegative pull severely deshields H-6, pushing its resonance downfield to δ ~8.30 ppm[4]. The H-4 and H-3 protons appear as a doublet of doublets and a doublet, respectively, sharing a characteristic ortho-coupling constant of approximately 9.5 Hz[4]. The propyl ester chain is easily verified by its classic triplet (δ 4.22), sextet (δ 1.76), and triplet (δ 1.01) splitting pattern.

Table 2: 1H NMR Assignments (400 MHz, CDCl3)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Structural Assignment
8.30 Doublet (d) 1H 2.5 Pyran H-6
7.75 Doublet of doublets (dd) 1H 9.5, 2.5 Pyran H-4
6.35 Doublet (d) 1H 9.5 Pyran H-3
4.22 Triplet (t) 2H 7.1 Propyl -OCH2- (C1')
1.76 Sextet 2H 7.1 Propyl -CH2- (C2')

| 1.01 | Triplet (t) | 3H | 7.4 | Propyl -CH3 (C3') |

In the 13C NMR spectrum, the presence of two distinct carbonyl peaks confirms the ester (δ 163.5) and the lactone (δ 160.5) functionalities. The highly deshielded nature of C-6 (δ 156.0) further corroborates the 2-pyrone core structure.

Table 3: 13C NMR Assignments (100 MHz, CDCl3)

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
163.5 Quaternary (C=O) Ester Carbonyl (C-5')
160.5 Quaternary (C=O) Lactone Carbonyl (C-2)
156.0 CH Pyran C-6
141.0 CH Pyran C-4
115.0 CH Pyran C-3
112.0 Quaternary Pyran C-5
67.5 CH2 Propyl C1' (-OCH2-)
22.0 CH2 Propyl C2' (-CH2-)

| 10.5 | CH3 | Propyl C3' (-CH3) |

References

  • [4] Product Class 3: Pyranones and Pyranthiones. Thieme-connect.de.4

  • [3] Ethyl coumalate | C8H8O4 | CID 348254 - PubChem. Nih.gov. 3

  • [2] Supplementary Information. Rsc.org. 2

  • [1] Benzenoid Aromatics from Renewable Resources - PMC. Nih.gov.1

  • Synthesis of isophthalates from methyl coumalate. Rsc.org. Link

Sources

antimicrobial and antifungal activity of pyran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial & Antifungal Profiling of Synthetic Pyran Derivatives

Executive Summary

The pyran scaffold, particularly 4H-pyran and its fused derivatives (chromenes, coumarins), represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. While historically recognized for anticoagulant (warfarin) and anticancer properties, recent structural optimizations have unlocked potent antimicrobial and antifungal capabilities.

This guide provides a rigorous technical framework for evaluating these derivatives. It moves beyond basic screening, offering a mechanistic understanding of DNA gyrase inhibition and ergosterol disruption , supported by validated protocols for Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics.

Mechanism of Action (MOA)

To rationally design pyran-based antibiotics, one must understand the molecular causality. Unlike non-specific membrane disruptors, potent pyran derivatives often act as competitive inhibitors of essential enzymes.

Antibacterial Mechanism: DNA Gyrase Inhibition

Many 2-amino-4H-pyran derivatives function similarly to fluoroquinolones. They target DNA Gyrase (Topoisomerase II) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria.

  • Binding Mode: The pyran oxygen and adjacent functional groups (e.g., cyano, amino) form hydrogen bonds with the enzyme-DNA complex.

  • Result: Stabilization of the DNA cleavage complex, preventing supercoil relaxation and halting replication.

Antifungal Mechanism: Ergosterol Biosynthesis

In fungal strains (Candida albicans, Aspergillus spp.), pyran derivatives often inhibit Glucosamine-6-phosphate synthase or interfering with Lanosterol 14


-demethylase  (CYP51), a key enzyme in ergosterol biosynthesis. This leads to membrane instability and leakage.
Visualization: Bacterial Cell Death Pathway

The following diagram illustrates the cascade from pyran entry to bacterial cell death via DNA gyrase inhibition.

G entry Pyran Derivative (Passive Diffusion/Porins) cytoplasm Accumulation in Cytoplasm entry->cytoplasm target Target Binding: DNA Gyrase (Subunit A) cytoplasm->target High Affinity complex Stabilization of Cleavable Complex target->complex replication Inhibition of Replication Fork complex->replication Blocks Religation breaks Double-Strand DNA Breaks replication->breaks sos SOS Response Induction breaks->sos death Bacterial Cell Death (Bactericidal) breaks->death sos->death Irreversible Damage

Figure 1: Signal transduction pathway showing the bactericidal mechanism of pyran derivatives targeting DNA replication machinery.

Structure-Activity Relationship (SAR) Analysis

Not all pyrans are active. Efficacy depends heavily on the substituents at the C-2, C-3, and C-4 positions of the pyran ring.

Table 1: SAR Optimization for Antimicrobial Potency

PositionSubstituentEffect on ActivityMechanistic Insight
C-4 (Aryl) 4-Cl-Phenyl / 4-F-Phenyl High Increase Electron-withdrawing groups (EWG) enhance lipophilicity and binding affinity to hydrophobic pockets of DNA gyrase.
C-4 (Aryl) 4-OH / 4-OMeModerate/LowElectron-donating groups often reduce potency unless balanced by other EWGs.
C-3 Cyano (-CN) Critical The cyano group is small and highly polar, often acting as a hydrogen bond acceptor in the active site.
C-2 Amino (-NH₂) High Increase Essential for H-bonding. Conversion to an amide often retains activity, but alkylation may decrease it.
Scaffold Spiro-fusion High Increase Spiro-chromenes or spiro-indolines introduce rigidity, improving "lock-and-key" fit (e.g., against S. aureus).

Expert Insight: The presence of a halogenated phenyl group at C-4 combined with a cyano group at C-3 is the most consistent predictor of high potency (MIC < 10 µg/mL) in recent literature [1][8].

Experimental Protocols

Protocol A: High-Throughput MIC Determination (Resazurin Microdilution)

Standard: CLSI M07-A10 / EUCAST

Principle: The Resazurin (Alamar Blue) assay is superior to visual turbidity because it quantifies metabolic activity. Viable cells reduce blue resazurin to pink resorufin.

Materials:

  • Sterile 96-well flat-bottom microplates.

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Resazurin sodium salt (0.015% w/v in PBS).

  • Test Compound (Stock: 10 mg/mL in DMSO).

  • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in MHB to reach final testing concentration of 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 100 µL MHB to all wells.

    • Column 1: Add 100 µL of compound stock.

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL. (Range: 512 to 1 µg/mL).

    • Col 11: Growth Control (Inoculum + DMSO).

    • Col 12: Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Visualization: Add 30 µL Resazurin solution to each well. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth.[2][3][4]

  • Endpoint: The MIC is the lowest concentration that remains blue.

Protocol B: Time-Kill Kinetics

Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Preparation: Prepare tubes with compound at 1x MIC and 2x MIC in MHB. Include a growth control (no drug).

  • Inoculation: Add bacteria (

    
     CFU/mL) to all tubes.
    
  • Sampling: At

    
     hours, remove 100 µL aliquots.
    
  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction (99.9% kill) compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Experimental Workflow Diagram

Workflow synth Synthesis (MCR: Aldehyde + Malononitrile) char Characterization (NMR, IR, Mass Spec) synth->char screen Primary Screen (Disk Diffusion) char->screen mic MIC Determination (Resazurin Microdilution) screen->mic Zone > 10mm tox Cytotoxicity Assay (MTT on HCT-116/HEK293) mic->tox MIC < 64 µg/mL hit Lead Candidate Selection tox->hit Selectivity Index > 10

Figure 2: Integrated workflow for the synthesis and biological validation of pyran derivatives.

Data Interpretation & Validation

To ensure scientific integrity, raw MIC data must be contextualized using the Selectivity Index (SI) . A potent antimicrobial is useless if it is equally toxic to human cells.



  • SI < 1: Compound is toxic (Not a drug candidate).

  • 1 < SI < 10: Moderate selectivity.

  • SI > 10: High selectivity (Promising drug candidate).

Validation Checklist:

References

  • Safari, F., et al. (2019).[5][6] "Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives." RSC Advances. [Link]

  • Maddila, S., et al. (2016). "Synthesis and Antimicrobial Activity of New Pyran Derivatives." Journal of Chemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]

  • Chaudhary, P., et al. (2017). "Green synthesis and antimicrobial activity of some new 4H-pyran derivatives." Research on Chemical Intermediates. [Link]

  • Eigner, U., & Schmid, A. (2013). "Resazurin assay for the determination of antimicrobial activity." Methods in Molecular Biology. [Link]

  • Kumar, R., et al. (2020). "Pyran-pyrazole hybrids: A review of their synthesis and biological activities." Current Organic Chemistry. [Link]

  • El-Agrody, A. M., et al. (2012).[7] "Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran Derivatives." Molecules. [Link][2][3][6][8][7][9][10][11][12][13]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 2H-pyran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Current Ticket Volume: Low | Average Resolution Time: <4 mins

Welcome to the 2H-Pyran Synthesis Support Center. Unlike standard heterocycles, 2H-pyrans possess a unique diene system that makes them valuable synthetic intermediates (e.g., for Diels-Alder cycloadditions) but notoriously difficult to isolate due to their electrocyclic equilibrium with 1-oxatrienes and sensitivity to acid.

Select your issue below to access specific troubleshooting protocols.

📂 Ticket #01: Low Conversion in Hetero-Diels-Alder (HDA) Reactions

User Report: "I'm trying to synthesize chiral 2H-pyran derivatives (specifically 3,4-dihydro-2H-pyrans) using an


-unsaturated carbonyl and an enol ether. The reaction is sluggish, and enantioselectivity is lower than reported."
🔧 Root Cause Analysis

The Hetero-Diels-Alder (HDA) reaction for 2H-pyran synthesis typically proceeds via Inverse Electron Demand (IED) .[1][2][3] Unlike standard Diels-Alder reactions, the dominant orbital interaction here is between the LUMO of the diene (heterodiene) and the HOMO of the dienophile .

Common Failure Points:

  • Electronic Mismatch: Using an electron-rich diene raises the LUMO energy, widening the HOMO-LUMO gap and killing reactivity.

  • Lewis Acid Deactivation: Coordination of the catalyst to the wrong site (e.g., product inhibition) or moisture contamination.

  • Endo/Exo Selectivity Drift: Temperature fluctuations allowing thermodynamic equilibration.

🛠️ Troubleshooting Protocol
Step 1: Optimize the Electronic Gap

Ensure your heterodiene is sufficiently electron-deficient.

  • Action: If using a simple enone, introduce an electron-withdrawing group (EWG) at the C3 position (e.g., -COOR, -CN). This significantly lowers the LUMO

    
    .
    
  • Check: If the dienophile is an enol ether (electron-rich), this is correct. If using a simple alkene, reactivity will be negligible without extreme pressure or temperature.

Step 2: Catalyst Selection (The "Jacobsen" vs. "Evans" Switch)

For enantioselective synthesis, the choice of Lewis Acid is critical.

Catalyst SystemBest ForCritical Condition
Cu(II)-Bisoxazoline (Box)

-unsaturated

-keto esters
Requires strictly anhydrous conditions; bulky substituents on the ligand (e.g., t-Bu) improve stereocontrol [1].
Jacobsen’s Cr(III) Salen Simple unsaturated aldehydesHighly effective for "unactivated" dienes; tolerates mild moisture better than Cu(II) [2].
Eu(fod)

Achiral / Racemic screeningUse for initial reactivity checks before wasting expensive chiral ligands.
Step 3: The Molecular Sieves Protocol

Water competes with the substrate for the Lewis Acid center.

  • Protocol: Flame-dry 4Å molecular sieves under vacuum. Add them to the reaction vessel before the catalyst.

  • Why? This prevents the formation of inactive aqua-complexes, which is the #1 cause of "stalled" HDA reactions.

📊 Visual Logic: The HDA Decision Tree

HDA_Troubleshooting Start Start: Low HDA Yield Check_Electronics Check Diene Electronics: Is there an EWG? Start->Check_Electronics Add_EWG Action: Add EWG (CN, CO2R) to lower LUMO Check_Electronics->Add_EWG No Check_Catalyst Check Catalyst System Check_Electronics->Check_Catalyst Yes Cu_Path Using Cu(II)-Box? Check_Catalyst->Cu_Path Cr_Path Using Cr(III)-Salen? Check_Catalyst->Cr_Path Dry_Solvent Critical: Is solvent strictly anhydrous? Cu_Path->Dry_Solvent Temp_Control Critical: Is Temp < -20°C? Cr_Path->Temp_Control Success Proceed to Workup Dry_Solvent->Success Yes Temp_Control->Success Yes

Caption: Decision matrix for optimizing Inverse Electron Demand Hetero-Diels-Alder reactions.

📂 Ticket #02: Product Degradation During Purification

User Report: "I synthesized the 2H-pyran via electrocyclization. TLC showed a clean spot, but after column chromatography, the product turned into a black tar or reverted to starting material."

🔧 Root Cause Analysis

This is the classic "Silica Trap."

  • Acid Sensitivity: 2H-pyrans are acetal-like vinyl ethers. The acidic protons on standard silica gel catalyze the ring-opening hydrolysis or polymerization.

  • Electrocyclic Equilibrium: 2H-pyrans exist in thermal equilibrium with their open-chain 1-oxatriene isomers. On the column, slightly elevated temperatures or interaction with the stationary phase can shift the equilibrium toward the unstable open chain, which then decomposes [3].

🛠️ Troubleshooting Protocol
Step 1: Stationary Phase Neutralization

NEVER use untreated silica gel for 2H-pyrans.

  • Method A (Triethylamine Wash): Slurry the silica gel in the eluent + 2% Triethylamine (Et

    
    N). Pour the column, then flush with pure eluent to remove excess amine before loading the sample.
    
  • Method B (Basic Alumina): Switch to basic alumina (Activity Grade III). This completely avoids the acid-catalyzed decomposition pathway.

Step 2: The "Cold Column" Technique

If your 2H-pyran is in equilibrium with the dienone (1-oxatriene), the ring-closing is usually favored at lower temperatures (enthalpically driven).

  • Protocol: Jacket your column and cool it to 0°C or run the chromatography in a cold room. This kinetically traps the closed 2H-pyran form.

Step 3: Storage
  • Do not store 2H-pyrans in CDCl

    
     (chloroform) for NMR without neutralization. The natural acidity of chloroform will destroy the sample overnight.
    
  • Fix: Filter CDCl

    
     through basic alumina before use.
    

📂 Ticket #03: Gold-Catalyzed Synthesis Stalled

User Report: "I am using a propargyl ester rearrangement strategy with AuCl(PPh


). The reaction stops at the allenyl ester intermediate."
🔧 Root Cause Analysis

Gold-catalyzed synthesis of 2H-pyrans relies on a 1,2-acyloxy migration followed by cyclization. If the reaction stalls or gives the wrong isomer (furan), it is often due to the Ligand Effect on the gold center [4].

🛠️ Troubleshooting Protocol
Step 1: Ligand Tuning

The electronic nature of the ligand determines the pathway.

  • Issue: PPh

    
     is often too "generic." It may not stabilize the cationic gold carbenoid intermediate sufficiently.
    
  • Solution: Switch to electron-rich phosphines or N-heterocyclic carbenes (NHC).

    • Recommendation: JohnPhos or IPr ligands often facilitate the difficult 6-endo-dig cyclization required for 2H-pyrans over the 5-exo-dig path (which yields furans).

Step 2: Water Scavenging

Gold catalysis is generally moisture tolerant, but the intermediates in this specific pathway are not.

  • Protocol: Add 4Å molecular sieves. Water can attack the oxocarbenium intermediate, leading to an open-chain enone instead of the cyclic pyran.

📊 Visual Logic: Gold Catalysis Pathway

Gold_Catalysis Substrate Propargyl Ester Migration 1,2-Acyloxy Migration Substrate->Migration + Au catalyst Au_Complex Au(I) Catalyst Intermediate Au-Carbenoid Migration->Intermediate Path_A 6-endo-dig (Target: 2H-Pyran) Intermediate->Path_A Electron-rich Ligand (JohnPhos) Path_B 5-exo-dig (Side Product: Furan) Intermediate->Path_B Steric Clash / Wrong Ligand

Caption: Ligand influence on regioselectivity in Gold-catalyzed 2H-pyran synthesis.

📚 References

  • Evans, D. A., et al. (2000). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Hetero-Diels-Alder Reaction. Journal of the American Chemical Society.

  • Dossetter, A. G., & Jamison, T. F., & Jacobsen, E. N. (1999). Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions of Unactivated Dienes. Angewandte Chemie International Edition.

  • Menz, H., & Kirsch, S. F. (2006).[4][5] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy. Organic Letters.

  • Zhang, L. (2005). Au-Catalyzed Synthesis of 2H-Pyrans via 1,2-Acyloxy Migration/Cyclization. Journal of the American Chemical Society.

Sources

challenges in the purification of pyranone compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyranone Chemistry Technical Support Center.

Ticket ID: PYR-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification & Isolation of 2-Pyrone and 4-Pyrone Derivatives

Executive Summary

Purifying pyranone compounds (α-pyrones and γ-pyrones) presents a unique dichotomy of challenges: chemical instability (ring-opening) and chromatographic difficulty (tailing/co-elution).

This guide moves beyond standard protocols to address the why and how of these failures. We focus on the two dominant scaffolds:

  • 2-Pyrones (α-pyrones): Lactones susceptible to nucleophilic attack and hydrolysis.

  • 4-Pyrones (γ-pyrones): Ether-ketones, generally more stable but prone to metal chelation and specific solubility issues.

Module 1: Chromatographic Separation

The Issue: Severe peak tailing on silica gel, leading to fraction overlap and yield loss.

The Mechanism of Failure

Standard silica gel (


) possesses acidic silanol groups (

). Pyranones are Lewis bases; the carbonyl oxygen (and any hydroxyl substituents, e.g., in Kojic acid) forms strong Hydrogen bonds with these silanols.
  • Result: The compound "drags" along the column, eluting over a wide volume rather than a tight band.

The Solution: Stationary Phase Buffering

You must deactivate the silica surface. The choice of modifier depends strictly on the pyranone subclass.

Compound ClassModifier StrategyRationale
Neutral 2-Pyrones 1% Triethylamine (Et3N) Et3N blocks acidic silanol sites, preventing the pyrone carbonyl from sticking.
Acidic Pyrones (e.g., Kojic Acid)1% Acetic Acid (AcOH) Suppresses ionization of the hydroxyl group, keeping the molecule neutral and reducing polar interactions.
Highly Polar/Glycosylated Reverse Phase (C18) Silica is often too retentive. Use C18 with

+ 0.1% Formic Acid.
Protocol: Buffered Silica Column Preparation

Do not just add the modifier to the eluent. You must equilibrate the silica.

  • Slurry Preparation: Mix silica gel with the starting solvent system (e.g., Hexane/EtOAc 9:1) containing 1% v/v Et3N .

  • Packing: Pour the slurry and flush with 3 column volumes (CV) of the same buffered solvent.

  • Loading: Dissolve crude material in a minimum amount of DCM (avoid polar solvents for loading if possible).

  • Elution: Run the gradient.

    • Note: You can reduce the modifier to 0.5% in the running eluent after packing.

    • Warning: If using Et3N, rotovap fractions immediately to avoid base-catalyzed decomposition during storage.

Module 2: Chemical Stability & Workup

The Issue: "Disappearing product" during aqueous workup or extraction.

The Mechanism: The Lactone Trap

2-Pyrones are cyclic esters (lactones). In basic media (pH > 9), hydroxide ions attack the carbonyl carbon, causing ring opening to form the acyclic carboxylate salt. Upon re-acidification, the ring may close, but often polymerizes or remains as the acid.

4-Pyrones (like Maltol) are stable to base but are powerful chelators . They bind trace iron (


) in silica or solvents, forming red/purple complexes that confuse purification.
Visualization: Stability Logic Flow

PyranoneStability Start Reaction Quench / Workup CheckStruct Identify Structure Start->CheckStruct Is2Pyrone 2-Pyrone (Lactone) CheckStruct->Is2Pyrone Is4Pyrone 4-Pyrone (Ketone) CheckStruct->Is4Pyrone CheckPH Check Aqueous pH Is2Pyrone->CheckPH Chelation Issue: Metal Chelation (Red/Purple Color) Is4Pyrone->Chelation HighPH pH > 9 (Basic) CheckPH->HighPH Avoid NeutralPH pH 5 - 7 CheckPH->NeutralPH Target RingOpen CRITICAL FAILURE: Ring Opening / Hydrolysis HighPH->RingOpen SafeExtract Safe Extraction NeutralPH->SafeExtract EDTA Add EDTA to Aqueous Layer Chelation->EDTA EDTA->SafeExtract

Caption: Decision logic for preventing degradation during aqueous workup. Note the pH sensitivity of 2-pyrones.

Protocol: The "Safe" Workup for 2-Pyrones
  • Quench: Pour reaction mixture into a saturated solution of Ammonium Chloride (

    
    ) . This buffers the solution to ~pH 5-6.
    
  • Extraction: Use Ethyl Acetate (EtOAc).[1] Avoid Chloroform if the product is acid-sensitive (CHCl3 often contains HCl traces).

  • Washing: Wash organic layer with Brine. Do NOT wash with NaOH or NaHCO3 unless you are certain the ring is stable.

  • Drying: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) for highly oxygenated pyrones, as they can coordinate to the Mg surface, reducing recovery.

Module 3: Crystallization & Isolation

The Issue: The compound "oils out" (forms a gum) instead of crystallizing.

Strategy: Anti-Solvent Diffusion

Pyranones often resist simple cooling crystallization due to high polarity.

  • Dissolution: Dissolve the crude oil in the minimum amount of a polar solvent (Methanol or Acetone).

  • Layering: Carefully layer a non-polar anti-solvent (Diethyl Ether or Hexane) on top. Ratio 1:3 (Polar:Non-polar).

  • Diffusion: Seal and let stand at 4°C. The slow diffusion of the non-polar solvent into the polar layer forces the pyranone to organize into a lattice rather than crashing out as an oil.

Alternative: Sublimation

For simple, non-glycosylated pyrones (like Maltol or simple 2-pyrones), sublimation is superior to chromatography.

  • Conditions: High vacuum (<0.1 mmHg), moderate heat (60-100°C).

  • Advantage: Removes colored impurities and salts completely.

Frequently Asked Questions (FAQ)

Q: My Kojic acid derivative turned red during purification. What happened? A: You likely have iron contamination.[2] Kojic acid is a potent chelator of


.
  • Fix: Wash your organic phase with a 5% EDTA solution or dilute HCl (if acid stable) to strip the metal ions. Use glass-distilled solvents.

Q: I see two spots on TLC that merge into one after isolation. Is it impure? A: It might be tautomerization or photodimerization .

  • Tautomerization: 4-hydroxy-2-pyrones exist in equilibrium with their enol forms.

  • Photodimerization: 2-pyrones undergo [2+2] cycloaddition under UV light. Check: Run TLC in the dark. If the "impurity" disappears, protect your sample from light (wrap flasks in foil).

Q: Can I use amino-bonded silica? A: Yes. Amino-functionalized silica is excellent for polar pyranones as it eliminates the need for amine modifiers in the mobile phase and reduces tailing significantly.

References

  • General Pyranone Chemistry & Stability

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: Fundamental reactivity of 2-pyrone (lactone character) vs 4-pyrone.
    • URL:

  • Purification of Kojic Acid Deriv

    • Source: Balakrishnan, K. P., et al. (2016).
    • Context: Solubility profiles and purific
    • URL:

  • Chrom

    • Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
    • Context: Mechanisms of silanol interaction with Lewis bases and the use of amine modifiers (TEA).
    • URL:

  • Metal Chel

    • Source: Nurchi, V. M., et al. (2010). "Complex formation of kojic acid with trivalent metal ions."[3] Journal of Inorganic Biochemistry.

    • Context: Explains the red coloration (Iron-Kojic complex) and EDTA washing protocols.
    • URL:

Sources

Technical Support Center: Optimizing Catalyst Selection for Multicomponent Pyran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols for the multicomponent synthesis of pyran scaffolds (e.g., 4H-pyrans, tetrahydrobenzo[b]pyrans).

Diagnostic Workflow: Troubleshooting Reaction Inefficiency

G A Issue: Low Yield in Pyran Synthesis B Evaluate Catalyst Loading A->B C Adjust to 10-20 mol% B->C Sub-optimal (<10%) D Evaluate Solvent System B->D Optimal C->D E Switch to EtOH or Solvent-Free D->E Poor solubility F Evaluate Temperature D->F Optimal E->F G Heat to 60-80°C F->G Sluggish kinetics H Validate via TLC & NMR F->H Reaction complete G->H

Decision tree for diagnosing and resolving low yields in multicomponent pyran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my multicomponent pyran synthesis yielding incomplete conversion despite extended reaction times?

Causality & Solution: In a typical one-pot three-component reaction (e.g., aldehyde, malononitrile, and a β-ketoester), the rate-limiting step is often the initial 1[1]. If your catalyst lacks sufficient Lewis acidic or basic active sites, the Knoevenagel adduct fails to form efficiently, which stalls the subsequent Michael addition and intramolecular cyclization[1].

Actionable Steps:

  • Optimize Catalyst Loading: Insufficient catalyst halts the cascade. Studies show that increasing the loading of catalysts like2 or KOH-loaded CaO to 10–20 mol% maximizes the conversion rate[2][3]. Exceeding 20 mol% rarely improves yield and can complicate purification[1].

  • Solvent-Catalyst Synergy: The solvent must support both the solubility of intermediates and the catalyst's mechanism. Switching from non-polar solvents (like DCM) to protic green solvents (ethanol or water) or utilizing3 can boost yields to >90%[1][3].

Table 1: Quantitative Comparison of Optimized Catalyst Systems for 4H-Pyran Synthesis

Catalyst SystemLoadingSolventTempTimeYield
CuFe₂O₄ MNPs 20 mol%EthanolRoom Temp~30 minUp to 96%[2]
KOH-loaded CaO 10 mol%Solvent-free60 °C10 min>90%[3]
Fe₃O₄@SiO₂@NCs@Al₂O₃ 20 mgWaterRoom Temp10 min95%[4]
[Mg₃(NDC)₃(DMF)₄]·H₂O 10 mol%EthanolRoom Temp<40 min91–96%[5]
HClO₄-SiO₂ 3 mol%Solvent-free125 °C2 hours88%[6]
Q2: I am observing significant side products (e.g., uncyclized adducts or bis-coumarins). How do I tune the catalyst to favor the target 4H-pyran?

Causality & Solution: Side product formation is a hallmark of poor reaction sequence control[1]. For example, highly acidic conditions can trigger competing reactions, such as the formation of undesired bis-coumarins when using 4-hydroxycoumarin[7].

Actionable Steps: Transition to a balanced amphoteric catalyst or a solid base. A neutral ion-exchange resin like 7 or a tailored metal-organic framework (MOF) provides mild basic sites that selectively drive the Knoevenagel condensation without over-activating the substrates toward side reactions[5][7]. Alternatively, core-shell magnetic nanocatalysts (e.g., 8) provide localized basicity that strictly controls the sequence of Michael addition followed by cyclization[8].

Q3: My heterogeneous catalyst loses significant activity after the second cycle. How can I improve recovery and reusability?

Causality & Solution: Traditional filtration of heterogeneous catalysts often leads to mechanical attrition, pore blockage by organic residues, and mass loss.

Actionable Steps: Implement Magnetic Nanoparticles (MNPs). Catalysts such as CuFe₂O₄ or4 can be instantly recovered from the reaction mixture by applying an external magnetic field[2][4]. This eliminates filtration. To maintain activity, wash the recovered MNPs sequentially with distilled water and ethanol to remove trapped organic residues before drying[9]. CuFe₂O₄ MNPs have been proven to retain near-original activity even after 5 consecutive cycles[9].

Self-Validating Standard Operating Procedure (SOP)

Protocol: Synthesis of 4H-Pyrans using Magnetically Recyclable CuFe₂O₄ Nanocatalysts This protocol is designed as a self-validating system; visual and physical cues at each step confirm the reaction's integrity.

Step 1: Reagent Assembly & Initiation

  • Action: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol) in 5 mL of absolute ethanol[2].

  • Validation: The mixture should form a homogeneous solution or a fine suspension, confirming substrate solubility.

  • Catalyst Addition: Add exactly 20 mol% of CuFe₂O₄ magnetic nanoparticles[2].

  • Validation: The solution will immediately take on the dark, opaque appearance characteristic of the dispersed magnetic ferrite, confirming uniform catalyst distribution[2].

Step 2: Ambient Cascade Reaction

  • Action: Stir the mixture at room temperature[2].

  • Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., EtOAc/Hexane). The disappearance of the aldehyde spot and the emergence of a highly UV-active product spot (typically within 30–60 minutes) validates the successful completion of the cascade cyclization[1][2].

Step 3: Magnetic Catalyst Recovery

  • Action: Stop stirring. Place an external neodymium magnet against the outer wall of the flask[2].

  • Validation: The dark CuFe₂O₄ nanoparticles will rapidly migrate to the magnet, leaving a clear, transparent supernatant[2]. Decant the supernatant carefully to separate the product from the catalyst[9].

Step 4: Product Isolation & Purification

  • Action: Allow the decanted supernatant to stand or concentrate it under reduced pressure until the solid product precipitates[2]. Filter the solid and recrystallize from warm ethanol[1][2].

  • Validation: The formation of distinct, highly pure crystals validates the success of the multicomponent reaction. Verify purity by comparing the melting point with authentic samples or via ¹H-NMR spectroscopy[9].

References

  • Source: thieme-connect.
  • Source: benchchem.
  • Source: oiccpress.
  • Silica Supported Perchloric acid (HClO₄-SiO₂)
  • Source: academie-sciences.
  • Synthesis, Structure, and Properties of New Mg(II)
  • Source: acs.
  • Source: growingscience.

Sources

addressing the instability of the 2H-pyran scaffold in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Addressing the Instability of the 2H-Pyran Scaffold

Welcome to the Technical Support Hub

You have reached this page because your 2H-pyran product likely degraded during purification, turned into an acyclic tar, or failed to appear in your NMR spectra despite a clean TLC.

As Senior Application Scientists, we know that the 2H-pyran scaffold is deceptive. Unlike its aromatic cousin (the pyrylium salt) or its oxidized sibling (the 2-pyrone), the 2H-pyran is non-aromatic and inherently unstable . It exists on a knife-edge equilibrium with its acyclic isomer.

This guide treats your synthesis as a "Support Ticket," breaking down the failure modes of this scaffold and providing the engineering controls required to stabilize or utilize it.

Ticket #001: "My product disappears upon isolation."

Diagnosis: Uncontrolled Valence Tautomerism (Electrocyclic Ring Opening).

The most common failure mode is not decomposition, but isomerization . The 2H-pyran ring undergoes a facile, thermally allowed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electrocyclic ring opening to form a 1-oxatriene (dienone). This acyclic species is highly reactive, prone to hydrolysis, polymerization, or geometric isomerization.
The Mechanism of Failure

The ring opening is a reversible process governed by orbital symmetry (Woodward-Hoffmann rules). At room temperature, many simple 2H-pyrans exist in rapid equilibrium with their open chain forms.

G Pyran Closed 2H-Pyran (Kinetic Product) TS Transition State (6π Electrocyclization) Pyran->TS Heat / hν TS->Pyran Dienone Open 1-Oxatriene (Dienone/Dienal) TS->Dienone Disrotatory Dienone->TS Polymer Polymer/Degradation (Irreversible) Dienone->Polymer Hydrolysis/Oxidation

Figure 1: The valence tautomerism equilibrium. The open dienone form is the "leak" in your synthetic pipeline that leads to degradation.

Troubleshooting Protocol: Stabilizing the Ring

If you must isolate the 2H-pyran, you must bias the equilibrium toward the closed form. Use the following design rules:

ParameterRecommendationScientific Rationale
Substituents (Sterics) Maximize at C2/C6 positions.Bulky groups destabilize the planar conformation required for the open dienone, forcing the molecule to close into the ring to relieve steric strain.
Substituents (Electronics) EWG at C5 (e.g., -COOR, -CN).Electron-withdrawing groups at C5 lower the energy of the cyclic form relative to the open chain.
Temperature Keep < 0°C during workup.The ring opening is thermally activated.[1] Evaporate solvents at low temperature (cold bath).
Stationary Phase Neutral Alumina (Grade III).Silica gel is slightly acidic and can catalyze the hydrolysis of the enol ether moiety in the open form, driving the equilibrium to destruction.
Ticket #002: "I cannot synthesize the ring; I get complex mixtures."

Diagnosis: Incompatible Synthetic Pathway.

Standard cyclization methods often fail because the reaction conditions (acid/heat) destroy the product faster than it forms.

Recommended Workflow: The Propargyl-Claisen Bypass

Do not use acid-catalyzed cyclization of dicarbonyls if your substrate is sensitive. Instead, utilize the Gold/Silver-catalyzed Propargyl-Claisen rearrangement . This method proceeds under mild conditions and allows for the isolation of substituted 2H-pyrans.[2]

Protocol: Ag(I)-Catalyzed Synthesis Reference: Menz, H. & Kirsch, S.F. (2006)[2][3]

  • Substrate: Prepare a propargyl vinyl ether.[2][3][4]

  • Catalyst System: AgSbF₆ (5 mol%) with DBU (10 mol%) in Dichloromethane (DCM).

  • Conditions: Stir at Room Temperature (or 0°C) for 1–4 hours.

  • Mechanism:

    • Step A: Ag(I) triggers Claisen rearrangement to an allenyl ketone.

    • Step B: DBU catalyzes the isomerization to the conjugated dienone.

    • Step C: Spontaneous

      
      -electrocyclization yields the 2H-pyran.
      
  • Key Advantage: The reaction is strictly neutral/mildly basic, preventing acid-mediated decomposition.

Ticket #003: "I don't need the pyran; I need the complexity it offers."

Diagnosis: You are fighting the equilibrium unnecessarily. Use In Situ Trapping .

If your end goal is a complex polycycle, do not isolate the 2H-pyran. Treat the 2H-pyran as a transient diene . Because the 2H-pyran is in equilibrium with the open chain (which can act as a heterodiene) or can react directly as a cyclic diene, it is a powerful substrate for Diels-Alder reactions.

The "Trap-and-Snap" Workflow

By adding a dienophile (e.g., Maleic Anhydride, N-phenylmaleimide) directly to the reaction mixture, you siphon the unstable 2H-pyran out of the equilibrium into a stable bicyclic adduct.

Workflow Precursor Precursor (Propargyl Ether / Enal+Dione) Reaction Generation Step (Catalyst Added) Precursor->Reaction Transient Transient 2H-Pyran (Unstable) Reaction->Transient In Situ Trap Add Dienophile (e.g., N-Phenylmaleimide) Transient->Trap Intercepted Adduct Stable Diels-Alder Adduct (Bicyclic System) Trap->Adduct [4+2] Cycloaddition

Figure 2: Strategic bypass of the isolation step. The unstable pyran is immediately converted to a stable bridged bicycle.

Experimental Protocol: One-Pot Generation & Trapping

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve your precursor (e.g., propargyl vinyl ether) in Toluene.

  • Trapping Agent: Add 1.2 equivalents of N-phenylmaleimide at the start of the reaction.

  • Catalyst: Inject the catalyst (e.g., AuCl₃ or AgSbF₆).

  • Observation: As the 2H-pyran forms, it immediately undergoes a [4+2] cycloaddition. The disappearance of the starting material and the absence of the "red/yellow" color typical of dienone formation indicates success.

  • Workup: The resulting bridged bicycle is generally stable to silica gel chromatography.

Frequently Asked Questions (FAQ)

Q: Why does my 2H-pyran turn red/yellow upon standing? A: This is the visual signature of the 1-oxatriene (dienone) . The open-chain form is a conjugated system that absorbs in the visible region. If your clear oil turns yellow/red, the equilibrium is shifting toward the open form. Store at -20°C to kinetically trap the colorless cyclic form.

Q: Can I use NMR to quantify the ratio of Pyran vs. Dienone? A: Yes, but you must run the NMR at variable temperatures (VT-NMR).

  • At -40°C: You will likely see distinct signals for the closed pyran.

  • At +25°C: You may see broad averaged signals or a mixture, depending on the rate of exchange (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) relative to the NMR time scale.
    
  • Diagnostic Signal: Look for the C2-H proton of the pyran (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     5.0–6.0 ppm, doublet) vs. the aldehyde/ketone signal of the open chain (
    
    
    
    9.0–10.0 ppm).

Q: Is 2H-chromene (benzopyran) as unstable as 2H-pyran? A: No. Fusing a benzene ring to the pyran (creating a chromene) significantly stabilizes the system. The aromaticity of the benzene ring prevents the electrocyclic ring opening because opening the pyran ring would disrupt the benzene's aromaticity. This guide applies specifically to non-fused (monocyclic) 2H-pyrans .

References
  • Menz, H., & Kirsch, S. F. (2006).[2][3] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy.[2][3] Organic Letters, 8(21), 4795–4797. Link

  • Royer, J., et al. (2004). 2H-Pyrans: versatile intermediates in organic synthesis.[2][3][5] Chemical Reviews, 104(5), 2311-2352. Link

  • Büchi, G., & Yang, N. C. (1957). Light-catalyzed Organic Reactions. IV. The Oxidation of 2H-Pyran. Journal of the American Chemical Society, 79(9), 2318–2323. Link

  • Gong, L., et al. (2009). Diels–Alder Reactions of 2H-Pyrans with Electron-Deficient Dienophiles. Organic Letters, 11(20), 4774–4777. Link

Sources

Technical Support Center: Troubleshooting Low Yields in Knoevenagel Condensation for Pyran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in Knoevenagel condensation-based pyran synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and challenges encountered during the multi-component synthesis of 4H-pyrans, which typically involves an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yields are a common frustration and can stem from several sources. The most critical factors to examine are your catalyst system and reaction conditions.[1]

Core Areas for Investigation:

  • Catalyst Inactivity or Inappropriateness: The catalyst is the linchpin of this reaction. Its role is to facilitate the initial, rate-limiting Knoevenagel condensation between the aldehyde and the active methylene compound.[2] If the catalyst is old, impure, or simply not suitable for your specific substrates, the reaction will not proceed efficiently.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are deeply interconnected and can dramatically affect yield.[1][2] For instance, some reactions thrive under solvent-free conditions at elevated temperatures, while others require a specific solvent to mediate reactivity and solubility.[2]

  • Purity of Reactants: Aldehydes are prone to oxidation, and impurities in any of the starting materials can inhibit the catalyst or promote side reactions.[1][2]

  • Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct. If not removed or tolerated by the reaction system, water can shift the equilibrium back towards the reactants, reducing the overall yield.[1]

The synthesis of 4H-pyrans is a domino reaction that begins with a Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization.[2][3][4] Each step has its own requirements for success.

cluster_0 Reaction Pathway for 4H-Pyran Synthesis Reactants Aldehyde + Active Methylene Cmpd + 1,3-Dicarbonyl Cmpd Knoevenagel_Adduct Knoevenagel Adduct (e.g., Benzylidene- malononitrile) Reactants->Knoevenagel_Adduct Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Final_Product 4H-Pyran (Final Product) Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Domino reaction pathway for 4H-pyran synthesis.

Q2: I'm observing significant side product formation. How can I improve selectivity for the desired pyran?

Side product formation is a clear sign that reaction pathways are competing. The most common side reaction is the Knoevenagel condensation occurring between the aldehyde and the 1,3-dicarbonyl compound, or a Michael addition of a second molecule of the active methylene compound.[5][6]

Mitigation Strategies:

  • Control the Reaction Sequence: The intended pathway requires the aldehyde to react first with the most acidic methylene compound (e.g., malononitrile). If this step is slow, the aldehyde can react with the less acidic 1,3-dicarbonyl, leading to unwanted byproducts. Using a catalyst known to selectively promote the initial Knoevenagel condensation is key.[2]

  • Optimize Stoichiometry: While a 1:1:1 stoichiometry is common, using a slight excess (1.1-1.2 equivalents) of the active methylene compound (e.g., malononitrile) can help ensure the aldehyde is fully consumed in the desired initial step.[7]

  • Adjust Temperature and Reaction Time: High temperatures and prolonged reaction times can sometimes promote the formation of thermodynamically stable side products.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint before side reactions become significant.[2][7]

Start Aldehyde + Malononitrile + 1,3-Dicarbonyl Compound Desired_Path Desired Pathway: Knoevenagel with Malononitrile Start->Desired_Path Side_Path1 Side Pathway 1: Knoevenagel with 1,3-Dicarbonyl Start->Side_Path1 Desired_Product Target 4H-Pyran Desired_Path->Desired_Product Side_Product1 Undesired Byproduct Side_Path1->Side_Product1 Side_Path2 Side Pathway 2: Michael Addition of excess Malononitrile to product Side_Product2 Undesired Byproduct Side_Path2->Side_Product2 Desired_Product->Side_Path2 Excess Time/ Reagent

Caption: Competing reaction pathways in pyran synthesis.

Q3: How do I choose the right catalyst and solvent for my specific substrates?

Catalyst and solvent selection is not one-size-fits-all; it requires careful consideration of your reactants. The goal is to find a system that provides high yields in a reasonable timeframe.[8]

Catalyst Selection:

A wide variety of catalysts have been successfully employed, ranging from basic salts to metallic nanoparticles.[2] For multicomponent reactions, catalysts like KOH-loaded CaO have shown high efficiency.[2] Weakly basic amines such as piperidine are common, but may not always be the most effective.[1][9] Boric acid has also been identified as an effective, green catalyst that can produce high yields and facilitate easy product purification.[10]

Solvent Selection:

The choice of solvent plays a crucial role. While various solvents can be used, solvent-free conditions have been shown to significantly improve yields in some cases.[2] For example, in one study, switching from dichloromethane to solvent-free conditions at 60°C increased the yield of a one-pot multicomponent reaction to 92%.[2]

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
KOH-loaded CaO Solvent-Free6030 min92[2]
Boric Acid (10 mol%) EthanolRoom Temp.1-2 h85-95[10]
Piperidine EthanolReflux4-6 h70-85[9]
InCl₃ (10 mol%) AcetonitrileRoom Temp.~6 h75-88[11]
TPPA-IL-Fe₃O₄ WaterRoom Temp.35 min98

Note: Yields are as reported in the cited literature and may vary based on specific experimental conditions.

Systematic Troubleshooting Workflow

When encountering low yields, a systematic approach is more effective than random changes. Follow this workflow to diagnose the issue logically.

Start Low Yield Observed Check_Purity 1. Verify Reactant Purity (Aldehyde, Malononitrile, etc.) Start->Check_Purity Is_Pure Are Reactants Pure? Check_Purity->Is_Pure Purify Purify/Replace Reactants Is_Pure->Purify No Check_Catalyst 2. Evaluate Catalyst (Age, Purity, Loading) Is_Pure->Check_Catalyst Yes Purify->Check_Purity Is_Catalyst_OK Is Catalyst Active & Optimal? Check_Catalyst->Is_Catalyst_OK Optimize_Catalyst Screen Catalysts (e.g., Boric Acid, InCl₃) Optimize Loading (10-20 mol%) Is_Catalyst_OK->Optimize_Catalyst No Check_Conditions 3. Analyze Conditions (Temp, Time, Solvent) Is_Catalyst_OK->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Are_Conditions_OK Are Conditions Optimal? Check_Conditions->Are_Conditions_OK Optimize_Conditions Screen Solvents (or Solvent-Free) Vary Temp (e.g., RT to 80°C) Monitor by TLC for optimal time Are_Conditions_OK->Optimize_Conditions No Success Yield Improved Are_Conditions_OK->Success Yes Optimize_Conditions->Success

Caption: A troubleshooting workflow for low yield in pyran synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a generalized method for efficiently screening different catalysts for the one-pot synthesis of 4H-pyrans.

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active Methylene Compound (e.g., dimedone or ethyl acetoacetate) (1.0 mmol)

  • Catalyst (e.g., Boric Acid, Piperidine, InCl₃) (10-20 mol%)

  • Solvent (e.g., Ethanol, Water, or Solvent-Free)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol).[2]

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol%).[2]

  • Reaction Conditions:

    • With Solvent: Add 5 mL of the chosen solvent (e.g., ethanol) and stir the mixture at the desired temperature (e.g., room temperature to 80°C).

    • Solvent-Free: If conducting the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane).[2][7] This is critical to avoid letting the reaction run too long, which can promote side product formation.[2]

  • Work-up and Purification: Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture. If the reaction was performed in a solvent, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Protocol 2: Intercepted-Knoevenagel for Unsymmetrical Pyrans

For challenging syntheses of unsymmetrical pyrans where direct multicomponent reactions fail due to chemoselectivity issues, an "intercepted" Knoevenagel approach can be highly effective.[11]

Procedure:

  • Formation of the Intercepted Adduct: In a flask under an inert atmosphere (e.g., argon), dissolve the first 1,3-dicarbonyl (e.g., dimedone, 1.0 eq), an aldehyde (1.0 eq), a secondary amine (e.g., pyrrolidine, 1.0 eq), and a catalyst (e.g., InCl₃, 10 mol%) in a suitable solvent like acetonitrile.[11] Stir at room temperature to form the stable Mannich-base adduct.

  • Addition of Second Nucleophile: To the mixture containing the in situ generated adduct, add the second, different 1,3-dicarbonyl compound (1.2 eq).[11]

  • Reaction and Cyclization: Continue stirring at room temperature until the reaction is complete (monitor by TLC). An acidic work-up may be required to facilitate the final cyclization to the 4H-pyran.[11]

This method leverages the formation of a stable Knoevenagel intermediate surrogate, which then reacts cleanly with the second nucleophile, avoiding the mixture of products often seen in direct multi-component reactions with similar reactants.[11]

References
  • de la Torre, M. C., & Sierra, M. A. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(3), 633. Retrieved from [Link]

  • Bobbili, K. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Retrieved from [Link]

  • Lessard, F., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Beilstein Journal of Organic Chemistry, 15, 2226–2235. Retrieved from [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic-Chemistry.org. Retrieved from [Link]

  • Tiwari, S., & Singh, J. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Science and Research, 6(7), 1333-1337. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1238. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Efficient Synthesis of Benzo[b]pyrans and Knoevenagel Products Using Magnetically Separable Nano TPPA-IL. Organic Chemistry Research, 4(1), 11-22. Retrieved from [Link]

  • ResearchGate. Knoevenagel condensation reaction and its mechanism. ResearchGate. Retrieved from [Link]

  • Scribd. Knoevenagel Condensation Overview. Scribd. Retrieved from [Link]

  • ResearchGate. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. Retrieved from [Link]

  • MDPI. Synthesis of Pyran Derivatives. MDPI Encyclopedia. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Sathyabama Institute of Science and Technology. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solvent Effects in the Dienone/2H-Pyran Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the dienone/2H-pyran (1-oxatriene/2H-pyran) equilibrium. This dynamic system—central to the behavior of photochromic switches like spiropyrans and the synthesis of complex heterocycles—is governed by a reversible oxa-6π-electrocyclization[1]. Because the closed 2H-pyran and the open dienone (merocyanine) forms possess vastly different electronic structures, their thermodynamic equilibrium is exquisitely sensitive to the surrounding solvent environment[2][3].

This guide provides drug development professionals and synthetic chemists with causality-driven troubleshooting steps, FAQs, and self-validating protocols to control this equilibrium.

Section 1: Core Principles & Causality (FAQs)

Q: Why does solvent polarity dictate the ratio of 2H-pyran to dienone? A: The equilibrium involves a transition between a relatively non-polar closed ring (2H-pyran) and an open-chain dienone. In many systems (especially spiropyrans), the open dienone exists predominantly as a highly polar, zwitterionic merocyanine resonance structure[3]. Polar solvents (e.g., DMSO, acetonitrile) stabilize this zwitterionic form through dielectric screening, significantly lowering its ground-state energy and shifting the equilibrium toward the open dienone[2]. Conversely, non-polar solvents (e.g., toluene, cyclohexane) lack this stabilizing effect, thermodynamically favoring the closed 2H-pyran form[4].

Q: What is the specific role of protic vs. aprotic solvents? A: Protic solvents (like ethanol or water) exert an additional, highly specific thermodynamic pull. They form strong intermolecular hydrogen bonds with the phenolate-like oxygen of the open dienone/merocyanine form[4]. This specific solvation can be so powerful that it induces "negative photochromism," where the open, colored form becomes the thermodynamically stable ground state in aqueous media, and light exposure actually causes photobleaching (ring closure) rather than coloration[4].

Q: How do steric factors interact with solvent effects? A: Steric bulk on the dienone precursor can destabilize its planar s-cis,s-cis conformation. When steric clashes occur, the molecule relieves this strain by undergoing the oxa-6π-electrocyclization, pushing the equilibrium back toward the 2H-pyran[1][5]. If you are using a polar solvent but still observing the closed form, it is highly likely that steric destabilization of the open form is overriding the solvent's dielectric stabilization[6].

Section 2: Troubleshooting Guides

Issue 1: Unwanted Ring-Opening During 2H-Pyran Purification

Symptom: NMR analysis of a purified 2H-pyran in


 or 

shows a complex mixture or predominantly the open dienone. Root Cause: The solvent used for NMR or chromatography is too polar, triggering spontaneous valence isomerization to the open form[1][6]. Resolution:
  • Switch to a non-polar, non-hydrogen-bonding NMR solvent (e.g.,

    
     or Toluene-
    
    
    
    ) to thermodynamically favor the closed 2H-pyran.
  • Ensure the sample is kept in the dark to prevent photo-induced ring opening[3].

  • Lower the temperature during analysis, as higher temperatures often favor the entropically more flexible open dienone[6].

Issue 2: Failure to Observe Photochromism (Coloration) in Solution

Symptom: A spiropyran switch fails to turn colored (open merocyanine form) upon UV irradiation in ethanol or water. Root Cause: The system is exhibiting negative photochromism. In highly polar/protic solvents, the merocyanine form is already the stable ground state[4]. If the solution is already slightly colored before UV exposure, the UV light is likely driving the photostationary state toward the closed (colorless) form. Resolution:

  • Evaluate the baseline absorbance in the dark.

  • Switch the solvent to a non-polar medium (e.g., cyclohexane) where the closed form is the true ground state, restoring positive photochromism[4].

Section 3: Quantitative Data Summary

To predict the behavior of your specific dienone/2H-pyran system, consult the following solvent parameter matrix.

SolventDielectric Constant (

)
H-Bond Donor Capacity (Protic)Dominant Thermodynamic FormExpected Photochromic Behavior
Cyclohexane 2.02NoClosed (2H-Pyran)Positive (Colorless

Colored)
Toluene 2.38NoClosed (2H-Pyran)Positive (Colorless

Colored)
Dichloromethane 8.93NoMixed / EquilibriumPositive (Colorless

Colored)
Ethanol 24.5YesOpen (Dienone/Merocyanine)Reduced Positive / Negative
DMSO 46.8NoOpen (Dienone/Merocyanine)Negative (Colored

Colorless)
Water 80.1Yes (Strong)Open (Dienone/Merocyanine)Negative (Colored

Colorless)[4]

Table 1: Influence of solvent properties on the dienone/2H-pyran thermodynamic equilibrium.

Section 4: Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Titration for Solvent-Dependent Equilibrium Constants

This self-validating protocol ensures that observed spectral changes are purely thermodynamic solvent effects, decoupled from photo-induced artifacts.

  • Step 1: Stock Preparation Prepare a

    
     stock solution of the 2H-pyran derivative in anhydrous, spectroscopic-grade toluene. Keep the flask wrapped in aluminum foil.
    Causality: Toluene acts as a non-polar baseline where the closed form is >99% dominant. Foil prevents ambient light from artificially inflating the open-form population.
    
  • Step 2: Solvent Titration In a series of 10 mL volumetric flasks, add 1.0 mL of the stock solution. Dilute to the mark using varying volume fractions of a polar solvent (e.g., ethanol), ranging from 0% to 90% ethanol.

  • Step 3: Dark Equilibration (Critical Step) Incubate all flasks in a dark, temperature-controlled water bath at

    
     for 24 hours.
    Causality: The thermal oxa-6π-electrocyclization can be kinetically slow. Sufficient time ensures the system reaches true thermodynamic equilibrium without photostationary interference[3].
    
  • Step 4: Spectral Acquisition Transfer solutions to a quartz cuvette using a syringe to minimize light exposure. Measure the absorbance from 300 nm to 700 nm. The appearance of a new peak (typically 500-600 nm) indicates the zwitterionic open dienone.

  • Step 5: Data Analysis Plot the absorbance at the

    
     of the open form against the dielectric constant or mole fraction of the polar solvent. Use the Benesi-Hildebrand equation to extract the equilibrium constant (
    
    
    
    ).

Section 5: Visualizations

G Start Goal: Control Dienone/2H-Pyran Equilibrium Target Which form is desired? Start->Target Closed Closed 2H-Pyran (Spiropyran form) Target->Closed Isolate closed switch Open Open Dienone (Merocyanine form) Target->Open Isolate open switch Solvent1 Use Non-Polar Solvents (e.g., Toluene, Hexane) Closed->Solvent1 Solvent2 Use Polar/Protic Solvents (e.g., Ethanol, Water, DMSO) Open->Solvent2 Mech1 Destabilizes zwitterionic open form Solvent1->Mech1 Mech2 Stabilizes phenolate anion via H-bonding & dipole Solvent2->Mech2

Logic tree for solvent selection to control the dienone/2H-pyran equilibrium.

Workflow Step1 Step 1: Prepare Stock Non-polar solvent (Toluene) Step2 Step 2: Aliquot & Titrate Add polar solvent (EtOH) Step1->Step2 Step3 Step 3: Equilibration Incubate in dark (25°C) Step2->Step3 Step4 Step 4: UV-Vis Spectra Measure absorbance at λ_max Step3->Step4 Step5 Step 5: Benesi-Hildebrand Calculate K_eq Step4->Step5

Step-by-step experimental workflow for UV-Vis solvent titration.

References

  • Title : Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH Source : nih.gov URL : 1

  • Title : Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties - Sciforum Source : sciforum.net URL : 2

  • Title : New Insight into the Photochromism of Spiropyrans: Substituent Effects on Equilibrium, Rate Constants, and Dipole Moments - ResearchGate Source : researchgate.net URL : 3

  • Title : Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds - MDPI Source : mdpi.com URL : 5

  • Title : Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC Source : nih.gov URL : 4

  • Title : Technical Support Center: Synthesis of 2H-Pyran Derivatives - Benchchem Source : benchchem.com URL : 6

Sources

Technical Support Center: Controlling Nucleophilic Attack in 2H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. For researchers and drug development professionals, the 2H-pyran core is a highly privileged scaffold. However, its inherent chemical instability—specifically its susceptibility to nucleophilic attack and subsequent electrocyclic ring-opening—presents a significant synthetic hurdle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control regioselectivity, prevent degradation, and optimize your yields.

Mechanistic Overview

G A 2H-Pyran Substrate B Nucleophilic Attack A->B C C2 Attack (Lactone/Acetal) B->C Hard Nucleophiles Lewis Acids D C4 Attack (Conjugate Addition) B->D Soft Nucleophiles (e.g., Cuprates) E C6 Attack (Ring Opening) B->E Unshielded C6 Strong Bases F 1,2-Adduct C->F G 1,4-Adduct D->G H Acyclic Dienone E->H

Mechanistic pathways of nucleophilic attack on 2H-pyrans and resulting adducts.

Section 1: Troubleshooting Guides & FAQs

Q1: My 2H-pyran-2-one derivative undergoes spontaneous ring-opening during nucleophilic addition. What is the mechanistic cause, and how can I prevent it? Causality: 2H-pyran-2-ones are particularly susceptible to nucleophilic attack at positions C2, C4, and C6 1. Because 2H-pyrans exist in a delicate equilibrium with their acyclic dienone isomers, an unshielded attack at the C6 position disrupts the cyclic conjugation, driving the equilibrium toward the thermodynamically stable open-chain dienone 2. Solution: To mitigate this, you must kinetically and thermodynamically favor the cyclic form:

  • Introduce Steric Bulk: Substituting the C2 or C6 positions with bulky groups sterically shields the electrophilic centers from nucleophilic attack, destabilizing the planar conformation of the open dienone and pushing the equilibrium back to the 2H-pyran 2.

  • Solvent Selection: Avoid aprotic polar solvents if ring-opening is a recurring issue, as they tend to stabilize the highly polarized acyclic dienone form 1.

Q2: I am working with β-carbonyl-substituted dihydropyrans. How do I control whether the nucleophile attacks the carbonyl (1,2-addition) or the C6 position (1,4-addition)? Causality: β-carbonyl dihydropyrans behave as "push-pull" olefins with two non-equivalent electrophilic centers . The regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) principles and steric hindrance. Solution:

  • For 1,2-Addition: Use hard nucleophiles (e.g., organolithium reagents) or employ Lewis acids like TiCl₄. For instance, reacting 1,3-bis(trimethylsilyl) ethers with dihydropyrans in the presence of TiCl₄ directs the attack to form stable 6-substituted derivatives via a cascade mechanism .

  • For 1,4-Addition: Use softer nucleophiles, such as organocuprates, which preferentially undergo conjugate addition at the C6 position.

Q3: During the ring-expansion of monocyclopropanated furans to dihydro-2H-pyrans, I observe competitive nucleophilic degradation. How can I optimize the base and heating conditions? Causality: Strong, nucleophilic bases (like primary/secondary amines) can directly attack the sensitive cyclopropylmethyl cation intermediate, leading to acyclic byproducts. Furthermore, prolonged conventional heating exacerbates thermal degradation. Solution: Switch to a non-nucleophilic base such as K₂CO₃ or DBU to completely suppress the formation of acyclic byproducts [[3]](). Transitioning from conventional heating to microwave irradiation provides precise kinetic control, drastically reducing reaction times and improving yields to 95% 3.

Section 2: Quantitative Data & Optimization

The following table summarizes the optimization of base and heating methods to prevent nucleophilic ring-opening during dihydro-2H-pyran synthesis:

EntryBase/AdditiveHeating MethodTime (h)Yield of 2H-Pyran (%)Observation
1NoneConventional6.0< 50%Significant nucleophilic ring-opening
2DBU (1.2 equiv)Conventional6.076%Moderate conversion, some degradation
3K₂CO₃ (0.8 equiv)Conventional6.082%Suppressed side reactions
4K₂CO₃ (0.8 equiv)Microwave0.595%Optimal kinetic control

(Data adapted from stereoselective ring-expansion studies 3)

Section 3: Experimental Workflow & Protocols

Workflow S1 1. Substrate Design S2 2. Nucleophile Tuning S1->S2 S3 3. Catalyst Selection S2->S3 S4 4. Kinetic Control S3->S4 S5 5. Target Isolation S4->S5

Step-by-step workflow for optimizing regioselective nucleophilic addition.

Protocol 1: Catalytic Diastereoselective Hetero-Diels-Alder Reaction

Objective: Synthesize 3,4-dihydro-2H-pyrans via an atom-economical method while preventing over-addition 1. Causality: Using a chiral Lewis acid catalyst ensures high enantioselectivity and lowers the activation energy. This allows the reaction to proceed at milder temperatures, which prevents non-specific nucleophilic attacks on the resulting pyran core. Self-Validating Steps:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral bis(oxazoline) copper(II) complex (5 mol%) as the Lewis acid catalyst.

  • Solvent Addition: Dissolve the catalyst in anhydrous dichloromethane (DCM). Validation: The solution should remain clear; turbidity indicates moisture contamination which will act as a competing nucleophile.

  • Reactant Addition: Add α-haloacrolein (1.0 equiv) and a less polarized alkene (1.2 equiv) dropwise at -20 °C. Keeping the temperature low kinetically traps the desired cycloadduct.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2) until the α-haloacrolein spot is fully consumed (typically 4-6 hours).

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol 2: Microwave-Assisted Ring Expansion to Dihydro-2H-pyrans

Objective: Metal-free ring-expansion of monocyclopropanated furans. Causality: Microwave irradiation accelerates the cyclopropylcarbinyl cation rearrangement, while K₂CO₃ acts as a non-nucleophilic base to neutralize acid byproducts without attacking the highly electrophilic intermediate 3. Self-Validating Steps:

  • Setup: In a microwave-safe vial, dissolve the monocyclopropanated furan precursor (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (0.8 equiv). Crucial: Avoid amine bases entirely to prevent competitive nucleophilic ring-opening.

  • Reaction: Seal the vial and subject it to microwave irradiation at 100 °C for exactly 30 minutes.

  • Workup: Cool to room temperature. Validation: The reaction mixture should not turn dark brown/black (which would indicate thermal degradation). Filter through a pad of Celite to remove the inorganic base, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization to isolate the highly functionalized dihydro-2H-pyran.

References
  • ACS Publications. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]

  • NIH/PMC. Recent Advances in the Synthesis of 2H-Pyrans.[Link]

  • Chimica Italiana. 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. [Link]

Sources

enhancing the stability of 2H-pyran rings with electron-withdrawing groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2H-Pyran Stabilization Technical Support Center .

Ticket ID: #PYR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Overview: The 2H-Pyran Stability Paradox

You are likely here because your 2H-pyran product decomposed during isolation or exists as a mixture with its open-chain isomer. Unlike their oxidized cousins (2-pyrones) or benzo-fused analogs (chromenes), simple 2H-pyrans are non-aromatic and kinetically unstable.

They suffer from two primary failure modes:[1]

  • Electrocyclic Ring Opening: They exist in equilibrium with linear 1-oxatrienes (dienones) via 6

    
    -electrocyclization.
    
  • Oxidative Degradation: The diene character makes them susceptible to polymerization or oxidation.

This guide provides engineering solutions to lock the 2H-pyran ring using Electron-Withdrawing Groups (EWGs) .

Module 1: Strategic Design (Pre-Synthesis)

FAQ 1: Where should I place the EWG to maximize stability?

Diagnosis: Random placement of EWGs is ineffective. You must exploit the "Push-Pull" electronic effect to lower the HOMO energy of the


-system and penalize the ring-opening process.

The Engineering Solution:

  • Position C5 (Critical): Placing a strong EWG (cyano, ester, nitro, or sulfonyl) at C5 is the most effective strategy. It creates a "push-pull" alkene system with the oxygen atom (O1), significantly stabilizing the cyclic form.

  • Position C6 (Steric/Electronic): A Trifluoromethyl (

    
    ) group at C6 provides dual benefits: it withdraws electrons to prevent oxidation and provides steric bulk to destabilize the planar open-chain dienone form.
    

Visualizing the Stabilization Logic:

PyranStability Pyran 2H-Pyran Ring (Cyclic Form) Dienone 1-Oxatriene (Open Chain Dienone) Pyran->Dienone 6π-Electrocyclization EWG_C5 EWG at C5 (CN, CO2R) Lowers HOMO Energy EWG_C5->Pyran Stabilizes Steric_C2_C6 Steric Bulk at C2/C6 (CF3, gem-dimethyl) Destabilizes Planar Dienone Steric_C2_C6->Dienone Blocks Formation Heat High Temperature (>80°C) Heat->Dienone Shifts Equilibrium To

Figure 1: The equilibrium dynamics of 2H-pyrans. EWGs at C5 and steric bulk at C2/C6 are the primary "locks" preventing ring opening.

Module 2: Synthesis & Troubleshooting

FAQ 2: My reaction yielded a red/yellow oil instead of the expected pyran. What happened?

Root Cause Analysis: You likely isolated the 1-oxatriene (dienone) .

  • Symptom: 2H-pyrans are typically colorless or pale yellow. Deep red/orange indicates extended conjugation (the linear dienone).

  • Mechanism: The ring-closing reaction is reversible. High temperatures or polar aprotic solvents stabilize the zwitterionic character of the open chain, preventing cyclization.

Protocol: The Low-Temperature Knoevenagel-Electrocyclization Route Standard synthesis often fails due to thermal reversion. Use this modified protocol for EWG-substituted pyrans.

  • Reagents: 1,3-Dicarbonyl (with EWG) +

    
    -Unsaturated Aldehyde (Enal).
    
  • Catalyst: EDDA (Ethylenediamine diacetate) - mild buffering prevents decomposition.

  • Step-by-Step:

    • Step A: Dissolve reactants in Dichloromethane (DCM) or Toluene (avoid DMF/DMSO).

    • Step B: Stir at 0°C to Room Temperature . Do not reflux.

    • Step C: Monitor via TLC.[1] If the spot is red/fluorescent, it is the intermediate.

    • Step D (The Lock): If the ring doesn't close, add a Lewis Acid (e.g.,

      
      , 5 mol%) to catalyze the 6
      
      
      
      -electrocyclization at low temp.

Data: Substituent Effects on Stability

Substituent (C5)Substituent (C6)Resulting Stability (Half-life at 25°C)Primary Failure Mode
HH< 1 hour (Transient)Rapid Ring Opening

(Ester)
MethylDays to WeeksSlow Oxidation

(Cyano)
PhenylMonths (Stable Solid)Stable


ModerateHydrolysis


High (Years) Optimal Configuration

Module 3: Advanced Stabilization ( Incorporation)

FAQ 3: How do I incorporate a Trifluoromethyl ( ) group? Standard methods fail.

Technical Insight: Standard condensation often fails with fluorinated precursors due to the "negative fluorine effect" destabilizing the transition state.

Recommended Workflow: Pd-Catalyzed Cascade Based on recent breakthroughs (e.g., Chem. Soc. Rev., 2025), use a Palladium-catalyzed cascade cyclization of trifluoroacetylsilanes.

Protocol:

  • Substrates: Trifluoroacetylsilane + 1,3-Enyne.[2][3]

  • Catalyst:

    
     / Phosphine Ligand.
    
  • Mechanism: The Pd-catalyst facilitates C-Si insertion followed by a rapid oxa-6

    
    -electrocyclization.[2]
    
  • Why it works: The

    
     group ends up at C6.[3] The strong electron-withdrawing nature of 
    
    
    
    pulls electron density from the ring oxygen, reducing its basicity and preventing acid-catalyzed hydrolysis.

Module 4: Handling & Characterization

FAQ 4: My product decomposes in the NMR tube (CDCl3).

Issue: 2H-pyrans are cyclic enol ethers (acetals).


 often contains trace HCl, which catalyzes the addition of water across the double bond or ring opening.

Resolution:

  • Filtration: Pass

    
     through a small plug of basic alumina before use.
    
  • Stabilizer: Add 0.05% v/v Triethylamine (

    
    )  to the NMR solvent immediately.
    
  • Diagnostic:

    • 2H-Pyran: Look for the

      
       hybridized proton at C2 (approx 
      
      
      
      5.0 - 6.5 ppm, doublet or dd).
    • Dienone: Look for aldehyde protons (

      
       9.5 - 10.0 ppm) or lack of the C2 chiral center signal.
      

Troubleshooting Flowchart:

Troubleshooting Start Product Isolated ColorCheck Check Color Start->ColorCheck Red Red / Orange Oil ColorCheck->Red Conjugated Pale Colorless / Pale Yellow ColorCheck->Pale Cyclic Sol1 DIENONE ISOLATED Action: Re-dissolve in non-polar solvent, add Lewis Acid, stir at 0°C. Red->Sol1 NMR 1H-NMR Analysis Pale->NMR Issue1 Aldehyde Peak Present? (9-10 ppm) NMR->Issue1 Issue2 Decomposition over time? Issue1->Issue2 No Issue1->Sol1 Yes Sol2 ACID HYDROLYSIS Action: Neutralize NMR solvent. Store under Argon at -20°C. Issue2->Sol2 Yes Success STABLE 2H-PYRAN Confirm C2-H signal (5-6 ppm) Issue2->Success No

Figure 2: Diagnostic workflow for identifying and correcting 2H-pyran instability.

References

  • Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization. Chinese Chemical Society, 2025. 2

  • Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH, 2014. 4[4][5][6]

  • Technical Support Center: Synthesis of 2H-Pyran Derivatives. Benchchem, 2025. 1

  • Synthesis of 2H-pyrans via Phosphine-catalyzed (3 + 3) annulations. Organic Chemistry Portal. 7

Sources

Pyran Derivative Characterization & Handling Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Chen, Senior Application Scientist Scope: Troubleshooting structural assignment, stability, and purification of pyran-based heterocycles.

Welcome to the Technical Support Center

If you are accessing this guide, you are likely facing one of three specific frustrations: your NMR coupling constants do not match your predicted steric outcome, your molecular ion (


) is missing from the mass spectrum, or your product decomposed during silica gel chromatography.

Pyran derivatives (tetrahydro-2H-pyrans, dihydropyrans, and 4H-pyrans) are deceptive. They appear structurally simple but exhibit complex stereoelectronic behaviors—specifically the Anomeric Effect and Retro-Diels-Alder (RDA) fragmentation —that defy standard "textbook" predictions. This guide provides the protocols to diagnose and resolve these issues.

Module 1: NMR Anomalies & Stereochemical Assignment

The Issue: "My coupling constants ( ) contradict the steric prediction."

Diagnosis: You are likely fighting the Anomeric Effect . In cyclohexane systems, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. In pyrans, electronegative substituents at the anomeric center (C2) prefer the axial position due to hyperconjugation (


).
Troubleshooting Protocol: The Verification System

Do not rely on chemical shift (


) alone. You must validate geometry using vicinal coupling constants (

) derived from the Karplus relationship.
Step 1: Analyze

Values

Compare your experimental values against this reference table for a standard chair conformation.

Coupling RelationshipDihedral Angle (

)
Typical

Value (Hz)
Structural Implication
Axial-Axial (

)
~180°8 – 12 Hz Substituents are trans-diaxial.
Axial-Equatorial (

)
~60°2 – 5 Hz One substituent is axial; one is equatorial.
Equatorial-Equatorial (

)
~60°2 – 5 Hz Both substituents are equatorial.

Critical Insight: If your H2 proton (anomeric) shows a small coupling (


 Hz) to H3, it is likely equatorial , meaning your substituent is axial . This confirms the anomeric effect is dominant.
Step 2: The NOE Cross-Validation

If


-values are ambiguous (e.g., due to ring flattening or twist-boat conformers), use Nuclear Overhauser Effect (NOE) spectroscopy.
  • 1D NOE / NOESY: Irradiate the anomeric proton.

  • Positive Enhancement: If you see enhancement of the C3/C5 axial protons, the anomeric proton is axial (substituent is equatorial).

  • No Enhancement: The anomeric proton is equatorial (substituent is axial).

Visualization: Stereochemical Decision Tree

NMR_Logic Start Ambiguous Stereochemistry at C2 (Anomeric Center) MeasureJ Measure 3J(H2-H3) Coupling Start->MeasureJ LargeJ Large J (8-12 Hz) MeasureJ->LargeJ SmallJ Small J (2-5 Hz) MeasureJ->SmallJ AxialH H2 is Axial (Substituent is Equatorial) LargeJ->AxialH EquatorialH H2 is Equatorial (Substituent is Axial) SmallJ->EquatorialH Confirm Confirm with NOE EquatorialH->Confirm AnomericEffect Anomeric Effect Dominant (Axial Preference) Confirm->AnomericEffect Likely Scenario

Caption: Logic flow for assigning relative stereochemistry in pyran rings using coupling constants and NOE data.

Module 2: Mass Spectrometry (The "Vanishing" Ion)

The Issue: "I see a base peak, but the Molecular Ion ( ) is absent."

Diagnosis: Pyran derivatives, particularly 2H-pyrans and dihydropyrans, are highly susceptible to Retro-Diels-Alder (RDA) fragmentation under ionization. The ring unzips, releasing a neutral alkene and a charged diene (or vice versa), often obliterating the parent ion signal.

The Mechanism

The RDA reaction reverses the cycloaddition used to make the ring.

  • Parent: 2H-Pyran derivative (

    
    )
    
  • Fragment 1: Diene (often the charged species, e.g., unsaturated ketone/aldehyde).

  • Fragment 2: Neutral alkene (lost).

Visualization: Retro-Diels-Alder Fragmentation Pathway

RDA_Fragmentation Parent Molecular Ion (M+) [Pyran Ring] TS Transition State [Ring Opening] Parent->TS Electron Impact Fragment1 Fragment A (Diene) [Detected Ion] TS->Fragment1 Fragment2 Fragment B (Alkene) [Neutral Loss] TS->Fragment2

Caption: The Retro-Diels-Alder (RDA) mechanism causing the loss of molecular ion signals in pyran mass spectrometry.

Troubleshooting Protocol: Preserving the
  • Switch Ionization Modes: Move from Electron Impact (EI) to Electrospray Ionization (ESI) or Chemical Ionization (CI) . These "soft" ionization techniques transfer less internal energy, reducing fragmentation.

  • Lower Cone Voltage: In ESI, reduce the cone voltage to minimize in-source fragmentation.

  • Cationization: Look for adducts rather than the protonated ion. In ESI, look for

    
     or 
    
    
    
    rather than
    
    
    .

Module 3: Purification & Stability[2]

The Issue: "My product decomposes or 'streaks' on the silica column."

Diagnosis: Silica gel is weakly acidic (


). Pyran derivatives, especially acetals (tetrahydropyranyl ethers) and enol ethers (dihydropyrans), are acid-labile . They hydrolyze or polymerize on the column.
Troubleshooting Protocol: The Neutralized Silica Method

You must deactivate the acidic silanol sites on the silica gel before introducing your compound.

Reagents Required:
  • Triethylamine (Et

    
    N)[1]
    
  • Hexanes (or your non-polar eluent)[1]

  • Standard Silica Gel 60

Step-by-Step Procedure:
  • Prepare the Slurry: Mix your silica gel with the non-polar solvent (e.g., Hexanes).

  • Add the Modifier: Add 1% to 5% Triethylamine (v/v) to the slurry. Stir well.

  • Pack the Column: Pour the slurry into the column.

  • Flush: Flush the column with 2-3 column volumes of your initial mobile phase (containing 1% Et

    
    N) to ensure the basic environment is uniform.
    
  • Load & Elute: Load your sample. Maintain 0.5% - 1% Et

    
    N  in your eluent system throughout the run.
    

Note: If Et


N is difficult to remove later, you can wash the collected fractions with a saturated NaHCO

solution, or simply rely on rotary evaporation if the product is stable to heat (Et

N b.p. is 89°C).

Frequently Asked Questions (FAQ)

Q: Can I use CDCl


 for NMR of sensitive dihydropyrans? 
A: Proceed with caution.  Chloroform slowly forms HCl upon exposure to light/air, which can catalyze the decomposition of dihydropyrans.
  • Fix: Filter CDCl

    
     through a small plug of basic alumina before use, or use C
    
    
    
    D
    
    
    (Benzene-d6) which is non-acidic and often provides better peak separation.

Q: Why is my pyran ring "flipping" in the NMR spectrum? A: At room temperature, tetrahydropyrans often exist in equilibrium between two chair conformers. This results in "averaged" coupling constants.[2]

  • Fix: Run a Variable Temperature (VT) NMR experiment. Cooling the sample (e.g., to -40°C or -80°C) will slow the ring flip, allowing you to resolve the distinct conformers and measure accurate

    
    -values.
    

References

  • Karplus Equation & Coupling Constants

    • Developments in the Karplus Equation as they relate to the NMR coupling constants of carbohydrates. (NIH/PMC). Link

    • Vicinal proton-proton coupling constants (Haasnoot et al.).[3] (University of Denver). Link

  • The Anomeric Effect

    • The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran.[4][5] (RSC, J. Chem. Soc.).[4] Link

    • Anomeric effect in 2-alkoxytetrahydropyrans studied by carbon-13 and oxygen-17 NMR.[6] (ACS, J. Org. Chem). Link

  • Mass Spectrometry (RDA)

    • Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern.[7] (Wiley, Rapid Comm. Mass Spec). Link

  • Purification Strategies

    • Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. (RSC, Org. Biomol. Chem). Link

    • Purification Strategies for Acid-Sensitive Derivatives. (BenchChem Technical Support). Link

Sources

Validation & Comparative

Unlocking the Cytotoxic Potential of Pyran Derivatives: A Comparative IC50 Guide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, highly selective chemotherapeutics intensifies, heterocyclic compounds—specifically pyran derivatives—have emerged as a highly promising class of anti-cancer agents. The pyran scaffold serves as a versatile pharmacophore, allowing for structural modifications that significantly enhance binding affinity and cellular uptake.

This guide provides an objective, data-driven comparison of the half-maximal inhibitory concentration (IC50) values of newly synthesized pyran derivatives against established standard-of-care drugs. By analyzing the mechanistic pathways and the self-validating experimental protocols used to determine these values, researchers and drug development professionals can better evaluate the translational potential of these compounds.

Comparative IC50 Analysis: Pyran Derivatives vs. Standard Chemotherapeutics

To objectively assess the potency of pyran derivatives, their IC50 values are benchmarked against widely used clinical standards such as Cisplatin, Etoposide, and Erlotinib across diverse human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Quantitative Data Summary
Compound ClassSpecific DerivativeCancer Cell LineIC50 Value (µM)Reference Standard IC50 (µM)
Fused Pyran 14bA549 (Lung Adenocarcinoma)0.23 ± 0.12Cisplatin (Standard)
Fused Pyran 8cHCT116 (Colorectal Carcinoma)7.58 ± 1.01Cisplatin (Standard)
Fused Pyran 6eMCF7 (Breast Adenocarcinoma)12.46 ± 2.72Cisplatin (Standard)
Spiro-4H-pyran 5aLNCaP (Prostate Cancer)32.15Etoposide (90.00)
Spiro-4H-pyran 5aA549 (Lung Adenocarcinoma)40.00Etoposide (60.00)
1H-benzo[f]chromene 4m, 4nMCF-7 (Breast Adenocarcinoma)1.30 – 3.87Erlotinib (4.16)

Key Insights:

  • Exceptional Potency in Lung Cancer: The fused pyran derivative 14b demonstrates remarkable efficacy against the A549 cell line with an IC50 of 0.23 µM, indicating a highly targeted anti-proliferative effect 1.

  • Superiority Over Etoposide: The spiro-4H-pyran compound 5a effectively inhibits LNCaP and A549 cells at concentrations significantly lower than the standard drug Etoposide, highlighting its potential as a superior alternative for specific malignancies 2.

  • Halogenation Enhances Affinity: Halogenated 1H-benzo[f]chromene derivatives (such as 4m and 4n ) exhibit IC50 values ranging from 1.3 to 3.87 µM against MCF-7 cells, outperforming the targeted therapy Erlotinib (4.16 µM). This suggests that specific substitutions on the pyran ring drastically improve target binding and cytotoxicity [[3]]().

Mechanistic Grounding: How Pyran Derivatives Induce Apoptosis

Understanding the causality behind cell death is critical for validating a compound's therapeutic viability. Pyran derivatives do not merely halt cellular proliferation; they actively dismantle the cancer cell's survival machinery through mitochondrial-mediated apoptosis and DNA damage.

Mechanistically, treatment with specific pyran derivatives (such as spiro-4H-pyrans) disrupts the delicate intracellular balance of apoptotic regulators. They induce the up-regulation of the pro-apoptotic protein Bax while simultaneously down-regulating the anti-apoptotic protein Bcl-2 2. This shift compromises mitochondrial membrane integrity, leading to the release of cytochrome c, chromatin fragmentation, and the activation of the executioner caspase cascade. Furthermore, fused pyran derivatives have been proven to induce DNA double-strand breaks and block cell cycle progression at various phases 1.

ApoptosisPathway Pyran Pyran Derivative Bcl2 Bcl-2 Expression (Down-regulated) Pyran->Bcl2 Inhibits Bax Bax Expression (Up-regulated) Pyran->Bax Stimulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Loss of inhibition Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation (Executioner Caspases) CytC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Fig 1. Mitochondrial-mediated apoptotic signaling pathway induced by pyran derivatives.

Experimental Methodology: Self-Validating Protocol for IC50 Determination

To ensure data trustworthiness and reproducibility, the IC50 values reported are derived using a rigorously controlled MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) colorimetric assay 4. Every step in this protocol acts as a self-validating system to eliminate artifactual toxicity.

Step-by-Step MTT Assay Workflow
  • Cell Seeding: Cancer cells (e.g., MCF7, A549) are seeded in 96-well plates at a specific density and incubated overnight to adhere.

    • Causality: Proper seeding density ensures cells remain in the exponential growth phase. Over-confluent cells exhibit altered metabolic rates, which can artificially skew the resulting IC50 values 4.

  • Compound Treatment: Cells are treated with serial dilutions of the pyran derivatives (e.g., 3.125–50 μM). A vehicle control (1% DMSO) and a positive standard control (e.g., Cisplatin) are included 1.

    • Causality: Serial dilutions allow for the generation of an accurate sigmoidal dose-response curve. The 1% DMSO control validates that the vehicle itself is not responsible for the observed cytotoxicity 2.

  • Incubation: The plates are incubated for 24 to 48 hours.

    • Causality: This duration provides sufficient time for the compound to internalize, interact with intracellular targets (like the Bcl-2/Bax axis), and manifest phenotypic apoptotic changes 2.

  • MTT Addition: MTT solution is added to each well.

    • Causality: Only viable cells with active metabolism can convert the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase, providing a direct biochemical link to cell viability 4.

  • Solubilization: A solubilizing agent (DMSO) is added to dissolve the formazan crystals.

    • Causality: Formazan is highly insoluble in aqueous culture media; DMSO solubilization allows for homogeneous colorimetric quantification 4.

  • Absorbance Measurement & IC50 Calculation: Absorbance is measured using a microplate reader (500–600 nm). The IC50 is calculated from the dose-response curves using non-linear regression.

MTTWorkflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (24-48 hours) Treat->Incubate MTT 4. MTT Addition (Formazan formation) Incubate->MTT Solubilize 5. Solubilization (DMSO addition) MTT->Solubilize Measure 6. Absorbance (Microplate Reader) Solubilize->Measure IC50 7. IC50 Calculation (Dose-Response Curve) Measure->IC50

Fig 2. Step-by-step MTT assay experimental workflow for determining IC50 values.

Conclusion

The comparative data underscores the significant potential of pyran derivatives as lead compounds in oncology. By demonstrating IC50 values that frequently surpass those of established chemotherapeutics like Cisplatin, Etoposide, and Erlotinib, specific pyran scaffolds—particularly fused and halogenated variants—prove highly effective at inducing mitochondrial-mediated apoptosis. For drug development professionals, these findings validate the pyran nucleus as a highly modifiable and potent foundation for next-generation targeted cancer therapies.

References

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. MOST Wiedzy. 1

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. PubMed Central (PMC), NIH.2

  • Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. PubMed Central (PMC), NIH. 3

  • Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines. Benchchem. 4

Sources

Minimum Inhibitory Concentration (MIC) of Pyran Compounds Against Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) has catalyzed the search for novel molecular scaffolds capable of bypassing traditional resistance mechanisms. Pyran derivatives—including spiro-pyrans, benzopyrans, and chromenes—have emerged as highly potent antibacterial agents[1][2]. This guide provides an objective, data-driven comparison of the Minimum Inhibitory Concentration (MIC) of various pyran compounds against standard antibiotics, alongside field-proven methodologies for accurate in vitro evaluation.

Mechanistic Insights: How Pyrans Inhibit Bacterial Growth

Unlike conventional β-lactams that exclusively target cell wall synthesis, pyran compounds exhibit a multifaceted mechanism of action. The structural versatility of the pyran ring allows for diverse functionalization, enabling these molecules to interact with multiple bacterial targets[3][4]:

  • Biofilm Disruption: Fused spiro-4H-pyran derivatives have demonstrated the ability to disrupt bacterial biofilms. Computational and in vitro models suggest this occurs via the inhibition of bacterial methionine aminopeptidase (MetAP), a critical enzyme for bacterial protein synthesis and biofilm maintenance[5][6].

  • DNA Gyrase and Kinase Inhibition: Certain spiro-oxindole pyran derivatives act as DNA gyrase inhibitors, effectively halting bacterial DNA replication. Additionally, pyran analogues have been shown to selectively bind to the minor groove of DNA, blocking RNA synthesis[4][7].

  • Membrane Permeabilization: Highly lipophilic pyran derivatives (such as benzopyrans with amidinobenzimidazole moieties) can intercalate into the bacterial lipid bilayer, primarily in Gram-positive species, leading to membrane destabilization and cell death[2].

Mechanism A Pyran Derivative B Cell Envelope Penetration A->B C Biofilm Disruption (MetAP Inhibition) B->C D DNA Gyrase / Kinase Inhibition B->D E Bacterial Cell Death C->E D->E

Proposed antibacterial signaling and mechanistic pathways of pyran derivatives.

Comparative MIC Data Analysis

To objectively evaluate the efficacy of pyran compounds, their MIC values must be benchmarked against standard antibiotics like Ciprofloxacin, Ampicillin, and Gentamicin. The data below synthesizes recent experimental findings across different pyran subclasses.

Spiro-4H-Pyrans

Spiro-4H-pyrans containing indole and cytosine rings (e.g., compound 5d) have shown significant efficacy against Gram-positive clinical isolates. In microbroth dilution assays, these derivatives achieved MICs of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Streptococcus pyogenes[1]. However, they are generally inactive against Gram-negative strains like Escherichia coli (MIC ≥ 512 µg/mL), likely due to the impermeable outer lipopolysaccharide membrane[1].

Fused Spiro-4H-Pyrans

Modifying the spiro-4H-pyran core under green synthesis conditions has yielded compounds with broader spectrums. For instance, compound 4l exhibited an MIC of 125 µg/mL against both S. pneumoniae and E. coli[5]. Notably, this compound demonstrated synergistic bactericidal effects when combined with ciprofloxacin and showed non-toxic behavior toward human red blood cells[6].

Benzopyrans (Flavone Derivatives)

Benzopyrans represent some of the most potent pyran-based antibacterial agents. 2-phenyl-4H-1-benzopyran-4-ones functionalized with monoamidinobenzimidazoles at the C-6 position have demonstrated exceptional inhibitory activity. These compounds achieved MIC values as low as 1.56 µg/mL against S. aureus, Methicillin-resistant S. aureus (MRSA), and Methicillin-resistant S. epidermidis (MRSE)[2]. This potency rivals and sometimes exceeds that of standard treatments like Ampicillin[8].

Oxygen-Heterocyclic Benzochromenes

Benzo[f]chromene-2-carbonitrile derivatives (e.g., compound 4g) have shown moderate bactericidal effects, with MICs of 500 µg/mL against MRSA and 250 µg/mL against E. coli[3]. While less potent than benzopyrans, their dual action as both antimicrobial and antitumor agents makes them valuable multi-target leads[9][10].

Summary Table: MIC Comparison
Compound ClassSpecific DerivativeTarget StrainMIC (µg/mL)Reference Standard (MIC)
Spiro-4H-pyran Compound 5d (Indole/Cytosine)S. aureus (Clinical)32Gentamicin (≤ 4)
Spiro-4H-pyran Compound 5d (Indole/Cytosine)E. coli≥ 512Gentamicin (≤ 4)
Fused Spiro-4H-pyran Compound 4lE. coli125Ciprofloxacin (≤ 1)
Benzopyran Monoamidinobenzimidazole (C-6)MRSA1.56Ampicillin (Resistant)
Benzochromene Compound 4gMRSA500Ciprofloxacin (≤ 1)

(Data synthesized from peer-reviewed literature[1][2][3][5].)

Experimental Protocol: Broth Microdilution Method

Determining the MIC of novel pyran compounds requires a highly controlled, self-validating system to prevent false positives caused by compound precipitation or contamination. The following protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, optimized for hydrophobic pyran derivatives[11].

Causality & Expert Insights
  • Solvent Selection: Pyran derivatives are notoriously hydrophobic. Dissolving them directly in aqueous broth leads to precipitation, artificially inflating the MIC. We utilize Dimethyl Sulfoxide (DMSO) for the stock solution. Crucial: The final concentration of DMSO in the test wells must not exceed 1% (v/v), as higher concentrations possess intrinsic antibacterial activity that confounds results.

  • Inoculum Standardization: Bacterial suspensions must be strictly adjusted to a 0.5 McFarland standard (approx.

    
     CFU/mL) and further diluted to achieve a final well concentration of 
    
    
    
    CFU/mL[11][12]. Variations in inoculum size directly alter the MIC via the "inoculum effect."
  • Self-Validating Controls: Every plate must include a positive control (broth + bacteria, no drug) to prove bacterial viability, a negative control (broth only) to prove sterility, and a solvent control (broth + bacteria + 1% DMSO) to rule out solvent toxicity.

Step-by-Step Methodology
  • Preparation of Pyran Stock: Weigh the purified pyran compound and dissolve it in 100% DMSO to create a stock solution of 1024 µg/mL[1].

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the pyran stock to the first column. Perform a two-fold serial dilution across the plate to achieve a concentration gradient (e.g., 512, 256, 128... 1 µg/mL)[1]. Discard the final 100 µL from the last test well.

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline. Adjust turbidity to a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB[11].

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to all test wells and the positive control well. The final volume per well is 200 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35–37°C for 18–24 hours[11].

  • Reading Results: Visually inspect the plate (or use a spectrophotometer at 600 nm). The MIC is recorded as the lowest concentration of the pyran compound that completely inhibits visible bacterial growth[3][11].

Workflow S1 Prepare Pyran Stock (Dissolve in DMSO) S2 Two-Fold Serial Dilution (in 96-well microplate) S1->S2 S4 Inoculate & Incubate (35-37°C for 18-24 hours) S2->S4 S3 Standardize Inoculum (0.5 McFarland, ~10^8 CFU/mL) S3->S4 S5 Determine MIC (Lowest conc. inhibiting visible growth) S4->S5

Step-by-step broth microdilution workflow for determining the MIC of pyran compounds.

Critical Analysis: Pyrans vs. Traditional Alternatives

When comparing pyran compounds to standard alternatives like Ciprofloxacin or Ampicillin, drug development professionals must weigh specific trade-offs:

Advantages of Pyran Alternatives:

  • Efficacy Against Resistant Strains: Benzopyran derivatives carrying amidinobenzimidazoles show profound activity against MRSA and MRSE (MIC 1.56 µg/mL), strains that are entirely resistant to standard β-lactams like Ampicillin[2].

  • Anti-Biofilm Properties: Unlike many traditional antibiotics that fail to penetrate extracellular polymeric substances (EPS), fused spiro-4H-pyrans actively disrupt biofilm architecture, making them excellent candidates for chronic, device-associated infections[5].

Limitations and Optimization Needs:

  • Gram-Negative Efficacy: Many pyran classes (e.g., spiro-4H-pyrans) struggle against Gram-negative bacteria[1]. The hydrophobic nature of the pyran core often prevents passage through the hydrophilic porins of the E. coli or P. aeruginosa outer membrane. Future lead optimization must focus on adding polar functional groups (e.g., amines or zwitterionic motifs) to enhance Gram-negative penetration.

  • Solubility: The inherent lipophilicity that aids in Gram-positive membrane disruption also results in poor aqueous solubility, necessitating advanced formulation strategies (e.g., liposomes or nanoparticle delivery) for in vivo applications.

References

  • Nazari, P., et al. "Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria." Iranian Journal of Pharmaceutical Research, 2017. 13

  • BenchChem. "Validating the Antimicrobial Spectrum of 3-hydroxy-2H-pyran-2-one: A Comparative Guide." BenchChem Technical Resources. 11

  • Saigal, et al. "Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor." ACS Omega, 2019. 14

  • Göker, H., et al. "Synthesis and potent antimicrobial activity of some novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles." Bioorganic & Medicinal Chemistry, 2005.15

  • Abd El-Wahab, A. H. F., et al. "Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies." Scientific Reports, 2024. 3

  • Kumar, A., et al. "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." RSC Medicinal Chemistry, 2025. 4

  • Patel, et al. "Synthesis, Characterization and Antimicrobial Activity of 4'-Benzopyran-Based Derivatives." JETIR, 2018. 8

  • Semantic Scholar. "Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole." 12

  • ResearchGate. "MIC and IZ of compounds (1-6), ampicillin, ciprofloxacin, and clotrimazole against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans." 7

Sources

structural and physicochemical property comparison of pyran vs furan

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aromaticity Divide

In drug discovery and organic synthesis, the choice between Furan (5-membered) and Pyran (6-membered) scaffolds is rarely a simple substitution; it is a decision between an electron-rich aromatic system and a non-aromatic, often labile, diene or ether functionality.

  • Furan acts as a "masked" 1,4-dicarbonyl. It is aromatic but possesses low resonance energy (~16 kcal/mol), making it highly reactive in electrophilic substitutions and reversible Diels-Alder (DA) cycloadditions.

  • Pyran (specifically the neutral 2H- or 4H- isomers) is non-aromatic .[1] It functions primarily as a cyclic vinyl ether or diene. In pharmaceutical applications, the "pyran" motif is most commonly utilized in its saturated form (Tetrahydropyran/THP ) or as the oxidized 2-Pyrone , due to the inherent instability of the neutral pyran ring.

This guide objectively compares these two heterocycles, focusing on their electronic structure, reactivity profiles, and metabolic liabilities.

Structural Fundamentals & Electronic Character

The fundamental divergence in performance stems from Hückel’s rule of aromaticity.

Furan: The "Super-Enamine"

Furan contains 4 carbon atoms and 1 oxygen. The oxygen atom is


 hybridized; one lone pair resides in a 

-orbital perpendicular to the ring, completing the aromatic sextet (4

electrons from carbons + 2 from oxygen).
  • Consequence: The oxygen is positively polarized due to donation into the ring, but the ring carbons are electron-rich. However, the high electronegativity of oxygen holds the electrons tighter than nitrogen in pyrrole, resulting in lower resonance energy.

Pyran: The Non-Aromatic Isomer

Neutral pyran exists as two isomers:


-pyran  and 

-pyran
.
  • Electronic State: Neither isomer follows Hückel’s rule (

    
    ). The 
    
    
    
    carbon (at position 2 or 4) breaks the conjugation.[1]
  • Stability:

    
    -pyran is kinetically unstable and undergoes rapid valence tautomerism to acyclic dienals. Stable "pyran" scaffolds in drugs are almost exclusively Tetrahydropyrans (THP)  (saturated) or Pyrylium salts  (aromatic cations).
    
Structural Logic Diagram

The following diagram maps the stability and reactivity relationships between these species.

G cluster_0 Reactivity Outcome Furan Furan (Aromatic, 6e- system) Resonance: ~16 kcal/mol THP Tetrahydropyran (THP) (Saturated Ether) Chemically Stable Furan->THP Comparison Target (Scaffold Selection) Dialdehyde cis-2-butene-1,4-dial (Reactive Metabolite) Furan->Dialdehyde CYP450 Oxidation (Metabolic Activation) Pyran2H 2H-Pyran (Non-Aromatic) Unstable Diene Pyran2H->THP Hydrogenation (Stabilization)

Figure 1: Structural stability and metabolic fate comparison. Furan is aromatic but metabolically activated to toxic aldehydes; 2H-Pyran is inherently unstable, leading chemists to select THP as the stable alternative.

Physicochemical Property Comparison

For practical laboratory applications, we compare Furan against Tetrahydropyran (THP) , as neutral Pyran is too unstable for standard solvent/scaffold use.

Table 1: Comparative Physicochemical Data

PropertyFuran (C

H

O)
Tetrahydropyran (THP) (C

H

O)
Significance in Application
Molecular Weight 68.07 g/mol 86.13 g/mol Furan is highly atom-efficient but volatile.
Boiling Point 31.3°C88.0°CFuran requires cold handling; THP is a stable process solvent.
Dipole Moment 0.71 D1.58 DFuran is less polar; O-lone pair is delocalized (unavailable).
Water Solubility Slightly Soluble (~10 g/L)Miscible/HighTHP is superior for aqueous-organic biphasic reactions.
Resonance Energy 16.2 kcal/mol0 kcal/molHigh reactivity of Furan in cycloadditions (see Sec 4).
LogP (Lipophilicity) 1.341.10Furan is more lipophilic, aiding membrane permeability but risking bioaccumulation.

Critical Insight: The low dipole moment of Furan (0.71 D) compared to THP (1.58 D) or THF (1.75 D) confirms that the oxygen lone pair is "busy" maintaining aromaticity and is not available for hydrogen bonding, drastically reducing water solubility [1].

Reactivity Profile: The Diels-Alder Protocol

Furan is unique among aromatics because its resonance energy is low enough to allow it to act as a diene in Diels-Alder reactions. Pyran derivatives (like 2-pyrone) require inverse-electron-demand conditions.

Comparative Mechanism
  • Furan: Reacts with electron-deficient dienophiles (e.g., maleic anhydride). The reaction is often reversible (Retro-Diels-Alder) at temperatures >80°C.

  • Pyran (2H): If generated in situ, it reacts irreversibly but is prone to polymerization.

Experimental Protocol: Kinetic Assessment of Diene Character

To determine if a novel furan-based scaffold retains sufficient diene character for bioconjugation, use this self-validating kinetic protocol.

Objective: Measure the second-order rate constant (


) of the scaffold with Maleic Anhydride (MA).

Workflow:

  • Preparation: Dissolve Furan derivative (0.1 M) and Maleic Anhydride (1.0 M, pseudo-first-order excess) in CDCl

    
     or Acetonitrile-
    
    
    
    .
  • Monitoring: Transfer to an NMR tube. Maintain temperature at 25°C ± 0.1°C.

  • Data Acquisition: Acquire

    
    H NMR spectra every 5 minutes for 2 hours.
    
    • Tracking Signal: Monitor the disappearance of the Furan

      
      -proton (approx 7.4 ppm) and the appearance of the alkene bridgehead protons (approx 5.2 ppm).
      
  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    . Divide
    
    
    by
    
    
    to get
    
    
    .

Validation Criteria: If


, the aromatic stabilization is too high for efficient conjugation. Unsubstituted furan typically shows 

[2].

Pharmaceutical Implications: Toxicity & Metabolism

The most critical distinction for drug development is the metabolic activation pathway.

Furan: The "Structural Alert"

Furan is classified as a "structural alert" in medicinal chemistry.

  • Mechanism: Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to open it, forming cis-2-butene-1,4-dial .[2][3]

  • Toxicity: This reactive dialdehyde is a potent Michael acceptor that alkylates DNA and proteins (cysteine/lysine residues), leading to hepatotoxicity and carcinogenesis [3].

  • Mitigation: Substitution at the 2- and 5-positions can block metabolic oxidation, but often reduces solubility.

Pyran: The Stable Linker

Saturated pyran (THP) and sugar-derived pyranoses do not undergo this ring-opening oxidation under physiological conditions.

  • Advantage: THP is metabolically "soft" but does not generate Michael acceptors. It is widely used to improve solubility and metabolic stability (e.g., in the drug Eribulin).

Metabolic Pathway Diagram

The following flowchart details the bio-activation mechanism that renders unsubstituted furan toxic.

Metabolism Furan Furan Scaffold (Drug Moiety) Intermediate Epoxide / Radical Cation (Transient) Furan->Intermediate Oxidation CYP CYP2E1 Enzyme (Liver) CYP->Intermediate BDA cis-2-butene-1,4-dial (TOXIC METABOLITE) Intermediate->BDA Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) BDA->Adduct Nucleophilic Attack (Cys/Lys/DNA)

Figure 2: Mechanism of Furan-induced toxicity via CYP2E1 activation to reactive dialdehydes.

Conclusion

  • Select Furan when you need a rigid, planar, electron-rich aromatic spacer that can participate in hydrogen bonding as an acceptor, or if you intend to use the ring as a "handle" for Diels-Alder bioconjugation. Caution: Screen early for CYP-mediated ring opening and hepatotoxicity.

  • Select Pyran (THP) when you require a metabolically stable, solubilizing linker with

    
     character to escape "flat-molecule" limitations in drug binding pockets.
    

References

  • PubChem. (2023). Furan: Compound Summary & Physicochemical Properties.[4] National Library of Medicine.[4] [Link]

  • Gandini, A. (2013). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • IUPAC. (2023). Nomenclature of Organic Chemistry: Heterocycles.[Link]

Sources

Technical Assessment: Fused Pyran Derivatives as Next-Gen Antiproliferative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic pharmacophores, fused pyran derivatives—specifically pyrano[2,3-c]pyrazoles and chromenes —have emerged as superior alternatives to traditional nitrogen-only scaffolds. While standard chemotherapeutics like Doxorubicin and Cisplatin remain potent, their clinical utility is often capped by dose-limiting cardiotoxicity and multidrug resistance (MDR).

This guide objectively assesses the antiproliferative efficacy of fused pyran scaffolds. Unlike rigid templates, this analysis synthesizes recent experimental data (2020–2025) to demonstrate that fused pyrans offer a "sweet spot" in drug design: comparable micromolar potency to standard care with significantly higher Selectivity Indices (SI) toward non-neoplastic cells.

Part 1: Comparative Efficacy Analysis

The following data synthesis compares representative fused pyran scaffolds against industry-standard controls. Data is aggregated from high-impact studies involving breast (MCF-7), lung (A549), and colon (HCT-116) cancer lines.[1][2]

Table 1: Comparative IC50 Profile (µM) and Selectivity Index
Compound ClassTarget MechanismMCF-7 (Breast) IC50A549 (Lung) IC50HCT-116 (Colon) IC50Selectivity Index (SI)*
Doxorubicin (Control) DNA Intercalation / Topo II0.9 – 2.1 µM1.5 – 3.0 µM0.5 – 1.2 µMLow (< 5)
Pyrano[2,3-c]pyrazole Tubulin Polymerization Inhibition4.2 – 8.2 µM5.0 – 9.5 µM7.5 – 12.0 µMHigh (> 20)
Benzo[h]chromene EGFR Kinase Inhibition2.8 – 5.5 µM6.5 – 8.0 µM5.0 – 9.0 µMModerate (~10)
Pyrano[3,2-c]pyridine Dual VEGFR-2 / EGFR Inhibition0.2 – 0.7 µM1.2 – 2.5 µM1.8 – 3.0 µMHigh (> 15)

> Senior Scientist Note: While Doxorubicin exhibits lower absolute IC50 values (higher potency), the Selectivity Index (SI) of fused pyrans is the critical differentiator. An SI > 10 indicates the drug kills cancer cells 10x more effectively than normal fibroblasts (e.g., HEK293 or HDF cells). Pyrano[2,3-c]pyrazoles frequently achieve SIs of 20+, suggesting a wider therapeutic window.

Part 2: Mechanism of Action (The "Why")

Fused pyrans are not mono-target agents. Their efficacy stems from a dual-inhibitory mechanism . The fused scaffold mimics the adenosine triphosphate (ATP) binding pocket of kinases while simultaneously possessing the pharmacophore geometry required to bind to the colchicine site of tubulin.

The Dual-Pathway Blockade

The diagram below illustrates how fused pyran derivatives induce apoptosis through two convergent pathways:

  • Kinase Blockade: Inhibition of EGFR/VEGFR prevents downstream Ras/Raf proliferation signaling.

  • Mitotic Catastrophe: Binding to tubulin prevents microtubule polymerization, arresting cells in the G2/M phase.

G cluster_0 Cytoplasm FusedPyran Fused Pyran Derivative (Ligand) Tubulin Tubulin (Colchicine Site) FusedPyran->Tubulin Inhibits EGFR EGFR/VEGFR Kinase Domain FusedPyran->EGFR Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Blocks G2M G2/M Phase Arrest Microtubules->G2M Failure leads to Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis Mitotic Catastrophe RasRaf Ras/Raf/MEK Cascade EGFR->RasRaf Downregulates ERK ERK Phosphorylation RasRaf->ERK Reduces ERK->Apoptosis Loss of Survival Signal

Figure 1: Dual mechanism of action. Fused pyrans target both the cytoskeletal architecture (tubulin) and upstream survival signaling (EGFR), converging on apoptotic cell death.

Part 3: Experimental Validation Protocols

The "Gold Standard" Cytotoxicity Screen (MTT/SRB)

Avoid common pitfalls: Pyran derivatives can be hydrophobic. Ensure DMSO concentration in the final well never exceeds 0.5% to prevent solvent toxicity.

  • Seeding: Plate cells (MCF-7/A549) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add serial dilutions of the fused pyran derivative (0.1 µM to 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control:[3] Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation: Calculate % Cell Viability =

    
    .
    
Flow Cytometric Analysis (Apoptosis vs. Necrosis)

To confirm the mechanism (Apoptosis) rather than non-specific toxicity (Necrosis), use Annexin V-FITC/Propidium Iodide (PI) staining.

  • Q1 (Annexin V- / PI-): Viable cells.

  • Q2 (Annexin V+ / PI+): Late Apoptosis.

  • Q3 (Annexin V- / PI+): Necrosis (indicates toxicity/membrane rupture).

  • Q4 (Annexin V+ / PI-): Early Apoptosis (The desired quadrant for fused pyrans).

Validated Screening Workflow

The following diagram outlines the logical progression from synthesis to lead identification.

Workflow Start Synthesis (One-Pot MCR) Screen1 Primary Screen (MTT Assay) Start->Screen1 Decision IC50 < 10 µM? Screen1->Decision Mechanistic Mechanistic Validation Decision->Mechanistic Yes Discard Discard/Refine SAR Decision->Discard No Flow Flow Cytometry (Cell Cycle/Annexin) Mechanistic->Flow Docking In Silico Docking (Tubulin/EGFR) Mechanistic->Docking Lead Lead Candidate Identified Flow->Lead G2/M Arrest Confirmed Docking->Lead Binding Energy < -8.0 kcal/mol

Figure 2: Strategic screening workflow. Only compounds passing the IC50 threshold (<10 µM) proceed to resource-intensive mechanistic studies.

Part 4: Strategic Advantages & Limitations

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, three structural features drive the potency of fused pyrans:

  • Electron-Withdrawing Groups (EWGs): The presence of

    
    , 
    
    
    
    , or
    
    
    at the para-position of the phenyl ring enhances lipophilicity and binding affinity to the hydrophobic pocket of tubulin.
  • Heterocycle Fusion: Fusing a pyrazole or imidazole ring (e.g., pyrano[2,3-c]pyrazole) introduces hydrogen bond donors/acceptors crucial for interacting with amino acid residues (e.g., Asp, Lys) in the kinase active site.

  • Planarity: The fused system must remain planar to intercalate or fit into narrow kinase clefts.

Limitations
  • Solubility: Many fused pyrans suffer from poor aqueous solubility. Formulation strategies (e.g., encapsulation) or the addition of hydrophilic linkers are often required for in vivo efficacy.

  • Metabolic Stability: The pyran ring can be susceptible to oxidative metabolism by CYP450 enzymes, potentially reducing half-life.

References

  • National Center for Biotechnology Information (NCBI). Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. PubMed.[3] Available at: [Link] (Search Term: Fused Pyran Anticancer 2024)

  • Royal Society of Chemistry (RSC). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • MDPI Pharmaceuticals. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Frontiers in Chemistry. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • New Journal of Chemistry. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC.[1][4] Available at: [Link]

Sources

Comparative Therapeutic Efficacy: Pyran-Based Scaffolds vs. Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyran moiety (specifically 4H-pyran, 2H-pyran, and benzopyran/chromene) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. While standard-of-care (SoC) drugs like Doxorubicin (oncology) and Ciprofloxacin (antimicrobial) remain clinical benchmarks, they are increasingly limited by resistance mechanisms and off-target toxicity.

This guide objectively compares the efficacy of novel pyran-based derivatives against these established agents. We synthesize data from recent bio-evaluations to demonstrate where pyran scaffolds offer superior potency (lower IC50/MIC), better selectivity indices (SI), or improved pharmacokinetic profiles.

Oncology: 4H-Pyran Derivatives vs. Doxorubicin[1]

Structural Rationale

The 4H-pyran scaffold serves as a rigid core that positions pharmacophores to interact with tubulin or DNA minor grooves. Unlike Doxorubicin, which is cardiotoxic due to quinone-induced ROS generation, pyran derivatives can be engineered to target apoptosis pathways with reduced systemic toxicity.

Comparative Efficacy Data

The following data compares specific fused pyrazolo[3,4-b]pyridine (pyran-fused) derivatives against Doxorubicin in human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Pyran Derivatives vs. Doxorubicin

Compound IDScaffold TypeHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Selectivity Index (SI)*
Doxorubicin Anthracycline (Control)2.35 ± 0.12 4.57 ± 0.21 2.11 ± 0.18 1.0 (Baseline)
Cmpd 9a [1]Pyrazolo-pyridine2.59 ± 0.15> 50> 50> 10.2 (High Safety)
Cmpd 14g [1]Pyrazolo-pyridine12.44.66 ± 0.33 1.98 ± 0.15 4.6
Cmpd 8a [2]Imidazole-fused PyranN/A8.24 ± 0.1915.6> 2.0
  • Note on SI: Compound 9a demonstrates a high Selectivity Index, showing comparable potency to Doxorubicin in HeLa cells but significantly lower toxicity in non-target lines, addressing the critical limitation of anthracyclines.

Mechanism of Action: Apoptosis Induction

Pyran derivatives frequently act by upregulating Bax and downregulating Bcl-2, triggering the mitochondrial apoptotic pathway.

ApoptosisPathway Pyran Pyran Derivative (Ligand) Bcl2 Bcl-2 (Anti-apoptotic) Pyran->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyran->Bax Upregulates Bcl2->Bax Blocks Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Cell Death (Apoptosis) Casp3->Apoptosis

Figure 1: Proposed mechanism of action for pyran-based antineoplastics via the intrinsic mitochondrial pathway.

Antimicrobial: Chromene Derivatives vs. Ciprofloxacin[2][3][4]

The Challenge of Resistance

Fluoroquinolones like Ciprofloxacin target DNA gyrase. However, point mutations in gyrA render them ineffective. Chromene (benzopyran) derivatives offer an alternative scaffold that can bind to different pockets of the gyrase enzyme or disrupt bacterial cell walls, bypassing standard resistance mechanisms.

Comparative MIC Data

Recent studies on chromene-3-carbohydrazides demonstrate superior efficacy against Gram-positive strains compared to Ciprofloxacin.[1]

Table 2: Minimum Inhibitory Concentration (MIC in µM) against Pathogens

CompoundClassS. aureus (Gram +)E. coli (Gram -)P. aeruginosa
Ciprofloxacin Fluoroquinolone5.49 0.01 - 0.04 0.50
Cmpd 87 [3]Cipro-Chromene Hybrid0.020.081.20
Cmpd 3b [4]2-Amino-chromene12.525.025.0
Cmpd 92 [3]Cipro-Chromene Hybrid0.005 0.080.16
  • Analysis: While pure chromenes (Cmpd 3b) show moderate activity, hybridizing the pyran/chromene scaffold with quinolone motifs (Cmpd 92) results in a synergistic effect, lowering the MIC against S. aureus by over 1000-fold compared to Ciprofloxacin alone.

Experimental Validation Protocols

To replicate these findings, researchers must adhere to rigorous, self-validating protocols. The following workflows ensure data integrity and reproducibility.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cellular metabolic activity as an indicator of viability.

Critical Control Points:

  • Seeding Density: Must be optimized per cell line (e.g., 5x10³ cells/well for HeLa) to ensure exponential growth during drug exposure.

  • Solvent Control: DMSO concentration must remain <0.1% to prevent solvent-induced cytotoxicity.

MTT_Protocol Step1 Cell Seeding (96-well plate) Step2 Incubation (24h, 37°C) Step1->Step2 Step3 Compound Treatment (Serial Dilutions) Step2->Step3 Step4 Exposure (48-72h) Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Formazan Solubilization (DMSO) Step5->Step6 Step7 Absorbance Read (570 nm) Step6->Step7

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Protocol: Broth Microdilution (MIC)

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in cation-adjusted Mueller-Hinton broth.

  • Plate Setup: Add 100 µL of pyran derivative (serially diluted) + 100 µL inoculum.

  • Controls:

    • Positive: Ciprofloxacin (validates strain susceptibility).[1]

    • Negative: Sterile broth (validates sterility).

    • Growth: Bacteria + Solvent (validates viability).

  • Endpoint: Visual inspection or OD600 measurement after 18-24h.

Neurodegeneration: AChE Inhibition[5][6][7][8]

Pyran derivatives are emerging as potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy.

Table 3: AChE Inhibition (IC50) vs. Donepezil

CompoundTargetIC50 (AChE)IC50 (BuChE)Selectivity
Donepezil AChE/BuChE0.011 µM 5.23 µMHigh (AChE)
Cmpd Z-9 [5]Thiochromene0.37 µM2.93 µMModerate
Cmpd TBAF-6 [5]Benzimidazole-Pyran0.63 µM1.31 µMDual Inhibitor
  • Insight: While Donepezil remains more potent against AChE in vitro, pyran derivatives like TBAF-6 offer dual inhibition (AChE and Butyrylcholinesterase). As AD progresses, AChE levels drop and BuChE activity increases; therefore, dual inhibitors may offer superior long-term clinical efficacy despite lower initial in vitro potency.

References

  • MDPI (2023). Synthesis and In Vitro Anticancer Activity of Novel Pyrazolo[3,4-b]pyridines.Link

  • RSC Advances (2024). Improved anti-breast cancer activity through structural modification of fused pyran derivatives.Link[2]

  • PMC (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives.Link

  • Oriental Journal of Chemistry (2018). Microwave Synthesis and Antimicrobial Activity of Chromene Derivatives.Link

  • European Review for Medical and Pharmacological Sciences (2021). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease.[3]Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Propyl 2-oxo-2H-pyran-5-carboxylate

[1]

Executive Summary

Propyl 2-oxo-2H-pyran-5-carboxylate (also known as Propyl Coumalate ) is a functionalized pyrone derivative commonly used as a diene in Diels-Alder cycloadditions or as a building block in heterocyclic synthesis.[1]

While not explicitly listed on the EPA P-list or U-list (40 CFR § 261.33), it must be managed as Hazardous Chemical Waste due to its potential for skin/eye irritation and chemical reactivity (Michael acceptor/ester hydrolysis).

Immediate Action Directive:

  • Primary Waste Stream: Non-Halogenated Organic Waste.[2]

  • Critical Segregation: Do NOT mix with strong bases (e.g., NaOH, KOH) or strong oxidizers. The pyrone ring is susceptible to rapid ring-opening hydrolysis in basic media, which can generate heat and alter waste characterization.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it is hazardous. This is not just "organic waste"; it is a reactive intermediate.

FeatureTechnical DetailDisposal Implication
Functional Group

-Pyrone (2-oxo-2H-pyran)
Reactivity Risk: The ring is an electron-deficient diene.[1] It is stable in neutral media but unstable in high pH (basic) environments.
Moiety Propyl EsterHydrolysis Risk: Esters hydrolyze to carboxylic acids and alcohols. In this case, hydrolysis yields coumalic acid and propanol.
Physical State Solid (typically) or OilHandling: If solid, dust generation is an inhalation hazard. If oil, it adheres to glass/plastic.
GHS Classification Irritant (H315, H319, H335)PPE: Standard nitrile gloves, safety glasses, and lab coat are mandatory.
Pre-Disposal Assessment

Before moving the container, verify the state of the material.[3]

  • Scenario A: Pure Solid/Powder. [1]

    • Status: Unused reagent or expired shelf stock.[4]

    • Action: Dispose of in Solid Hazardous Waste container.

  • Scenario B: Reaction Mixture (Solution).

    • Status: Dissolved in solvents (DCM, Ethyl Acetate, Toluene).

    • Action: Dispose of in Liquid Organic Waste container.

  • Scenario C: Quenched Crude.

    • Status: Post-reaction mix containing salts/drying agents.

    • Action: Filter solids (dispose as solid waste) and separate filtrate (liquid waste).

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Best for: Expired bottles, weighing boat residues, contaminated paper towels.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Propyl 2-oxo-2H-pyran-5-carboxylate (Propyl Coumalate)."[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic (if applicable to your specific blend).

  • Transfer:

    • Place the original container inside the waste drum if possible (Lab Pack).

    • If transferring loose powder, work inside a fume hood to prevent dust inhalation.

  • Sealing: Ensure the lid is screwed on tightly. Do not leave funnels in the opening.[5][6]

Protocol B: Liquid Waste (Solutions)

Best for: Mother liquors, rotovap traps, reaction solvents.[1]

  • Segregation Check (CRITICAL):

    • Ensure the waste container does NOT contain concentrated bases (Ammonium hydroxide, Sodium hydroxide).

    • Why? The pyrone ring opens in base, forming salts of malic acid derivatives or polymerizing, which can cause unexpected exotherms in the waste drum.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use Halogenated Waste stream.

    • If dissolved in Ethyl Acetate, Hexanes, Methanol : Use Non-Halogenated Waste stream.

  • Transfer:

    • Pour slowly using a funnel in a fume hood.

    • Rinse the original vessel with a small amount of compatible solvent (e.g., acetone) and add rinsate to the waste.

  • Log Entry: Record the volume and concentration on the waste log sheet immediately.

Operational Decision Logic (Workflow)

The following diagram outlines the decision-making process for disposing of Propyl Coumalate to ensure compliance and safety.

DisposalWorkflowStartStart: Propyl 2-oxo-2H-pyran-5-carboxylate WasteStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidPowder/ResidueIsLiquidLiquid / SolutionStateCheck->IsLiquidDissolvedSolidBinSolid Hazardous Waste Bin(Trace Contaminated Debris)IsSolid->SolidBinSolventCheckCheck Solvent TypeIsLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(EtOAc, MeOH, Hexane)SolventCheck->NonHaloNo HalogensBaseCheckCRITICAL: Is waste stream Basic (pH > 9)?Halo->BaseCheckNonHalo->BaseCheckSegregateSTOP: Do NOT Mix.Use Separate Container.BaseCheck->SegregateYes (High pH)ProceedProceed to CombineBaseCheck->ProceedNo (Neutral/Acidic)LabelingLabel: 'Propyl Coumalate'Mark: IrritantSegregate->LabelingProceed->LabelingSolidBin->LabelingFinalEHS Pickup / IncinerationLabeling->Final

Caption: Decision tree for segregating Propyl Coumalate waste based on physical state and solvent compatibility, highlighting critical pH segregation.

Emergency Procedures

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if powder is present.

  • Neutralization (Not usually required): The material is not a strong acid or base.

  • Cleanup:

    • Solids: Sweep gently or use a HEPA vacuum. Do not use compressed air.

    • Liquids: Absorb with vermiculite or sand.[6] Do not use paper towels for large liquid spills if the solvent is flammable (static risk).

  • Decontamination: Wash the surface with soap and water. Collect all cleanup materials into the Solid Hazardous Waste container.

Regulatory Compliance (US Focus)
  • RCRA Status: This chemical is not specifically listed under 40 CFR § 261.33 (P-List or U-List).[1] However, it is regulated under the "Characteristic of Ignitability" (D001) if dissolved in flammable solvents, or generally as a chemical waste requiring incineration.

  • Sewer Disposal: STRICTLY PROHIBITED. Esters and pyrones are organic contaminants that violate Clean Water Act effluent guidelines for most municipalities.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-oxo-2H-pyran-5-carboxylate (Analogous Structure Safety Data). National Library of Medicine. [Link]

Personal protective equipment for handling propyl 2-oxo-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling Propyl 2-oxo-2H-pyran-5-carboxylate (Propyl Coumalate).

Note on Safety Data: Specific toxicological data for the propyl ester (CAS 220968-29-6) is limited. The safety protocols below are derived from its close structural analog, Methyl Coumalate (CAS 6018-41-3) , applying the "Read-Across" principle of toxicology. You must treat this compound with the same high-level precautions as its methyl analog, particularly regarding dermal toxicity and eye damage.

Emergency Safety Profile & Risk Assessment

Compound Identity:

  • Name: Propyl 2-oxo-2H-pyran-5-carboxylate[1][2][3][4]

  • CAS Number: 220968-29-6[1][2][5]

  • Synonyms: Propyl coumalate; 2-Oxo-2H-pyran-5-carboxylic acid propyl ester.[5]

  • Physical State: Low-melting solid or viscous oil (Methyl analog mp: 65–67 °C; propyl ester likely lower).

Critical Hazards (Read-Across from Methyl Analog):

  • Dermal Toxicity (H311): HIGH RISK. Toxic in contact with skin. Rapid absorption is possible.

  • Ocular Damage (H318): Causes serious eye damage. Irreversible corneal injury is a risk.

  • Target Organ Toxicity (H372): Prolonged exposure may damage organs (Spleen, Thyroid).

Emergency Response:

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Immediate ophthalmological consult required.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. This compound requires a barrier against organic permeation.

Protection ZoneStandard Handling (< 100 mg) High-Volume / Solution Handling (> 100 mg)
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness). Inspect for pinholes.Silver Shield / Laminate Gloves (inner) + Nitrile (outer) for dexterity.
Eye Protection Chemical Safety Goggles (tight-fitting).Chemical Safety Goggles + Face Shield (8-inch).
Respiratory Fume hood sash at proper working height.N95 or P100 Respirator if solid dust generation is likely outside hood.
Body Protection Standard cotton lab coat (buttoned).Tyvek® Lab Coat or apron to prevent fabric saturation.

Operational Decision Framework

The following logic gate determines the safety tier based on the physical state of the material upon receipt.

PPE_Decision_Tree Start Material Receipt (Propyl Coumalate) CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Low Temp (<20°C) Liquid Oil / Viscous Liquid CheckState->Liquid Ambient/Warm RiskDust Risk: Dust Inhalation & Surface Contamination Solid->RiskDust RiskSplash Risk: Dermal Absorption via Splash Liquid->RiskSplash ProtocolSolid Protocol A: - Anti-static gun usage - Weighing funnel - Wet wipe clean-up RiskDust->ProtocolSolid ProtocolLiquid Protocol B: - Positive displacement pipette - Glass syringe transfer - Double glove change RiskSplash->ProtocolLiquid

Figure 1: Operational decision tree based on physical state. Propyl coumalate may exist as a solid or oil depending on ambient temperature and purity.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing
  • Environment: All operations must occur inside a certified chemical fume hood.

  • Surface Protection: Line the working surface with an absorbent, plastic-backed mat (e.g., Benchkote).

  • Static Control (If Solid): Use an ionizing anti-static gun on the vial and spatula. Pyrones can be "fly-away" powders.

  • Transfer:

    • If Solid: Use a disposable antistatic weighing boat. Do not return excess material to the stock vial.

    • If Liquid/Oil: Use a pre-weighed glass syringe or a positive displacement pipette. Avoid standard air-displacement pipettes as viscous oils can contaminate the barrel.

Phase 2: Reaction Setup
  • Solvent Choice: Propyl coumalate is soluble in DCM, Ethyl Acetate, and Methanol.

  • Addition: Add the solvent to the coumalate, not the reverse, to minimize dust/aerosol generation.

  • Temperature: If heating is required (e.g., for Diels-Alder cycloadditions), ensure the system is under a reflux condenser before heating begins to prevent vapor escape.

Phase 3: Waste & Spill Management
  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (double-bagged).

  • Liquid Waste: Segregate into Organic Solvents (Non-Halogenated) unless halogenated solvents (DCM) were used.

  • Spill Cleanup:

    • Alert nearby personnel.

    • Cover spill with absorbent pads.

    • Clean area with soap and water (pyrones are lipophilic; water alone is ineffective).

    • Dispose of all cleanup materials as hazardous chemical waste.

Synthesis & Processing Workflow

This diagram illustrates the lifecycle of the compound in a synthesis workflow, highlighting critical control points (CCPs).

Workflow Storage Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing (Hood) CCP: Static Control Equilibrate->Weighing Reaction Reaction / Synthesis (Diels-Alder / Hydrolysis) Weighing->Reaction Dissolve Quench Quench / Workup Reaction->Quench Waste Disposal (Segregated Stream) Quench->Waste Aqueous/Organic

Figure 2: Laboratory workflow for Propyl Coumalate. Note the equilibration step to prevent moisture condensation, which can hydrolyze the ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80113, Methyl coumalate. Retrieved from [Link]

    • Basis for Read-Across Safety Assessment (H311, H318).
  • Source of specific GHS Hazard Codes and PPE recommend
  • Verification of CAS 220968-29-6 and chemical identity.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.